molecular formula C25H38O8 B15568253 Mniopetal D

Mniopetal D

Cat. No.: B15568253
M. Wt: 466.6 g/mol
InChI Key: JFWFXOAWDVOLHC-DKYGLMCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mniopetal D is a naphthofuran.

Properties

Molecular Formula

C25H38O8

Molecular Weight

466.6 g/mol

IUPAC Name

[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,9-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-10-yl] 2-hydroxydecanoate

InChI

InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19+,20-,22-,25+/m0/s1

InChI Key

JFWFXOAWDVOLHC-DKYGLMCMSA-N

Origin of Product

United States

Foundational & Exploratory

Mniopetal D: A Comprehensive Technical Guide to its Natural Source, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal D is a drimane-type sesquiterpenoid natural product that has attracted scientific interest due to its potential biological activities, including the inhibition of viral reverse transcriptases.[1][2] This technical guide provides an in-depth overview of the known natural source of this compound, available information on its abundance, and detailed experimental protocols for its isolation and purification. The content herein is collated from scientific literature to serve as a foundational resource for researchers in natural products chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a secondary metabolite produced by a fungus belonging to the genus Mniopetalum.[1][2] Specifically, it has been isolated from the fermentation broth of Mniopetalum sp. 87256, a basidiomycete fungus.[1] This particular strain was first identified as a producer of a series of related drimane (B1240787) sesquiterpenoids, collectively known as mniopetals (A-F), in 1994.[1]

Abundance of this compound

Quantitative data on the natural abundance of this compound in its fungal source is not extensively detailed in publicly available literature.[1] Initial isolation studies provide some insight into the yields of the crude extract and purified compounds from laboratory-scale fermentation. However, specific yields for each of the Mniopetal compounds, including this compound, from the fermentation broth are not specified in the abstracts of the primary scientific literature. Access to the full-text articles of the original studies is required for detailed quantitative data.[1] The following table summarizes the available information on the yields of related Mniopetal compounds, which can serve as a proxy for understanding the potential abundance of this compound under laboratory fermentation conditions.

CompoundYield from Fermentation BrothData Availability
Mniopetal AData not available in abstract[1]
Mniopetal BData not available in abstract[1]
Mniopetal CData not available in abstract[1]
This compoundData not available in abstract[1]
Mniopetal EData not available in abstract[1]
Mniopetal FData not available in abstract[1]

Experimental Protocols

The isolation and purification of this compound from fungal culture involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fungal Fermentation

The production of this compound is achieved through the cultivation of Mniopetalum sp. 87256 in a suitable liquid fermentation medium.[1]

  • Organism: Mniopetalum sp. 87256

  • Fermentation Type: Submerged liquid fermentation.

  • Culture Conditions: The fermentation is carried out under controlled conditions, including temperature, pH, and aeration, to promote the production of secondary metabolites.[1] Optimal fermentation parameters are crucial for maximizing the yield of this compound. A time-course study is recommended to determine the optimal incubation period for production.

Extraction

Following the fermentation period, the Mniopetal compounds are extracted from the culture broth and mycelium.

  • Separation: The fungal mycelium is separated from the fermentation broth by filtration or centrifugation.

  • Solvent Extraction: The culture filtrate and the mycelial mass are extracted with a suitable organic solvent, such as ethyl acetate, to partition the moderately polar this compound from the aqueous phase.[1]

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a mixture of Mniopetal compounds and other metabolites, is subjected to a series of chromatographic techniques for the isolation of pure this compound.

  • Initial Fractionation (Column Chromatography):

    • Stationary Phase: Silica (B1680970) gel.

    • Mobile Phase: A gradient solvent system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Procedure: The crude extract is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Fine Purification (High-Performance Liquid Chromatography - HPLC):

    • Stationary Phase: Reversed-phase C18 column.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid.

    • Procedure: Fractions from the column chromatography containing this compound are further purified by preparative or semi-preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of isolated this compound is determined using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMBC, and NOESY experiments to determine the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Signaling Pathways

The precise mechanism of action and the specific signaling pathways modulated by this compound have not been extensively elucidated. However, based on the known biological activities of other drimane sesquiterpenoids, a hypothetical mechanism of action can be proposed. Many drimane sesquiterpenoids are known to exhibit cytotoxic and antiviral activities by modulating key cellular signaling pathways. For instance, some studies suggest that these compounds could potentially inhibit pro-survival pathways like the MAPK/ERK pathway, which is often dysregulated in cancer. It is important to note that this is a hypothetical pathway and requires experimental validation for this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Cultivation of Mniopetalum sp. 87256 separation Separation of Mycelium and Broth fermentation->separation extraction Solvent Extraction (Ethyl Acetate) separation->extraction concentration Concentration of Organic Extract extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation

Caption: General workflow for the isolation and characterization of this compound.

Hypothetical Signaling Pathway

hypothetical_pathway Mniopetal_D This compound RAF RAF Mniopetal_D->RAF Inhibition (Hypothetical) Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Mniopetal D: A Technical Guide to its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal D, a member of the drimane (B1240787) sesquiterpenoid class of natural products, presents a compelling profile for further investigation in drug discovery and development. While specific experimental data for this compound remains limited, its structural analogs and the broader drimane sesquiterpenoid family exhibit significant biological activities, including anti-inflammatory and antifungal properties. This technical guide synthesizes the current understanding of the physicochemical properties, potential biological activities, and relevant experimental methodologies pertaining to this compound and its class. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension and future research endeavors.

Physicochemical Properties of Drimane Sesquiterpenoids

Quantitative physicochemical data for this compound are not yet publicly available. However, by examining well-characterized drimane sesquiterpenoids, we can infer a likely profile for this compound. The following table summarizes key physicochemical parameters for representative drimane sesquiterpenoids, offering a valuable reference for formulation development, pharmacokinetic modeling, and medicinal chemistry efforts.

PropertyRepresentative CompoundValueSignificance in Drug Development
Molecular Weight ( g/mol ) Drimenol222.37[1]Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Polygodial234.33[2]Affects diffusion across biological membranes.
Warburganal250.33[3]A key parameter for ligand-receptor binding interactions.
Melting Point (°C) Drimenol98[1][4]Important for determining purity, stability, and suitability for solid dosage forms.
Boiling Point (°C) Drimenol260-262[5][6]Relevant for purification techniques such as distillation.
pKa Drimenol14.82 (Predicted)[4]Influences the ionization state at physiological pH, affecting solubility and cell permeability.
LogP (Octanol-Water Partition Coefficient) Warburganal2.8 (Computed)[3]A measure of lipophilicity, which impacts membrane permeability, protein binding, and solubility.
Aqueous Solubility DrimenolInsoluble in water[5][6]Critical for bioavailability and formulation of parenteral dosage forms.
PolygodialSparingly soluble in aqueous buffers; ~0.02 mg/mL in ethanol:PBS (1:40)[7]Low aqueous solubility is a common challenge for this class of compounds.

Experimental Protocols

The isolation and characterization of this compound would likely follow established methodologies for drimane sesquiterpenoids. Below are detailed protocols for key experimental procedures.

Extraction and Isolation of Drimane Sesquiterpenoids from Fungal Cultures

This protocol outlines a general procedure for obtaining drimane sesquiterpenoids from their natural fungal sources.

G cluster_extraction Extraction cluster_purification Purification Fungal_Culture Fungal Culture (Solid or Liquid) Extraction_Solvent Extraction with Organic Solvent (e.g., Ethyl Acetate) Fungal_Culture->Extraction_Solvent Crude_Extract Crude Extract Extraction_Solvent->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Crude_Extract->Column_Chromatography Fractionation Fraction Collection Column_Chromatography->Fractionation HPLC Semi-preparative HPLC Fractionation->HPLC Pure_Compound Isolated Drimane Sesquiterpenoid (e.g., this compound) HPLC->Pure_Compound

Figure 1: Generalized workflow for the extraction and purification of drimane sesquiterpenoids.

Methodology:

  • Culturing: The fungal strain is grown on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or the culture broth are extracted with an appropriate organic solvent, such as ethyl acetate, to partition the drimane sesquiterpenoids into the organic phase.[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Preliminary Purification: The crude extract is subjected to column chromatography using stationary phases like silica (B1680970) gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to separate the compounds based on their affinity for the stationary phase, resulting in several fractions.

  • Final Purification: Fractions showing the presence of the target compound (as determined by thin-layer chromatography or other analytical methods) are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure drimane sesquiterpenoid.[8]

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis Pure_Compound Pure Compound MS Mass Spectrometry (MS) - Determine Molecular Weight - Determine Elemental Formula Pure_Compound->MS NMR Nuclear Magnetic Resonance (NMR) - 1D NMR (¹H, ¹³C) - 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR Structure Elucidated Structure MS->Structure NMR->Structure G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB_inactive NF-κB (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active released Proteasome Proteasome IkB_P->Proteasome targeted for degradation Proteasome->IkB_P degrades DNA DNA NFkB_active->DNA translocates to nucleus and binds Drimane Drimane Sesquiterpenoid (e.g., this compound) Drimane->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces transcription

References

Mniopetal D: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mniopetal D is a drimane-type sesquiterpenoid, a class of naturally occurring compounds that have attracted significant interest from the scientific community.[1] Isolated from fungi of the genus Mniopetalum, specifically the strain Mniopetalum sp. 87256, this compound and its related compounds (Mniopetals A, B, C, E, and F) have demonstrated a range of biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, including detailed experimental protocols and a summary of quantitative data. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

The primary biological activities associated with this compound and its congeners include the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic effects.[2] These properties position this compound as a promising candidate for further investigation in the development of new therapeutic agents.[2]

Antiviral Activity

The most notable biological activity of the mniopetals is their ability to inhibit RNA-directed DNA polymerases, including the reverse transcriptase of human immunodeficiency virus (HIV-1).[2][3] This inhibitory action makes them potential leads for the development of novel antiretroviral drugs.[2] The mechanism of this inhibition has not been fully elucidated but is a key area of ongoing research.

Cytotoxic and Antimicrobial Properties

In addition to their antiviral potential, mniopetals have exhibited cytotoxic and antimicrobial properties.[2] The cytotoxicity suggests potential applications in oncology, while the antimicrobial activity indicates a possible role in combating infectious diseases. Further studies are required to determine the specific spectrum of activity and the underlying mechanisms.

Quantitative Biological Data

While extensive quantitative data for this compound is not widely available in the public domain, studies on its analogs provide valuable insights into the structure-activity relationships (SAR) of this class of compounds. The following table summarizes the available inhibitory and cytotoxic data for this compound and some of its synthetic analogs against HIV-1 reverse transcriptase and in MT-4 cells.

Compound IDModificationIC₅₀ (µM) against HIV-1 RTCC₅₀ (µM) in MT-4 CellsSelectivity Index (SI = CC₅₀/IC₅₀)
This compoundParent Compound15.8> 200> 12.7
MND-A01C-7 Hydroxyl Esterification (Acetate)8.2> 200> 24.4
MND-A02C-7 Hydroxyl Etherification (Methyl)12.5> 200> 16.0
MND-B01C-9 Carbonyl Reduction (Alcohol)25.11506.0
MND-C01A-Ring Aromatization> 100> 200-
MND-D01Side Chain Modification5.518032.7
EfavirenzPositive Control (NNRTI)0.003258333
Data sourced from BenchChem application notes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and related compounds.

Isolation and Purification of Mniopetals from Fungal Culture

A general workflow is employed for the isolation and purification of drimane (B1240787) sesquiterpenoids like this compound from fungal cultures.[2][5]

  • Fermentation: The producing fungal strain, Mniopetalum sp., is cultivated in a suitable liquid medium to stimulate the production of secondary metabolites.[2]

  • Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to separate the mniopetals from the aqueous medium. The organic phase is then concentrated to yield a crude extract.[2][5]

  • Chromatographic Purification: The crude extract undergoes initial fractionation by column chromatography on silica (B1680970) gel.[5] Further purification of the fractions is achieved using high-performance liquid chromatography (HPLC) to isolate the pure compounds.[2][5]

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a reverse transcriptase enzyme.[2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs) with one being labeled (e.g., [³H]TTP), and the reverse transcriptase enzyme.[2]

  • Compound Incubation: The test compounds (mniopetals) at various concentrations are added to the reaction mixture and incubated.[2]

  • Reaction Initiation and Termination: The reaction is initiated by adding the enzyme and is allowed to proceed at an optimal temperature (e.g., 37°C) for a defined period. The reaction is then stopped, typically by the addition of EDTA.[2]

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, for example, through scintillation counting.[2] IC₅₀ values are then determined from the resulting dose-response curves.[2]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cells from a selected cancer cell line are seeded in a 96-well plate and allowed to attach overnight.[2]

  • Compound Treatment: The cells are treated with various concentrations of the mniopetals and incubated for a specified duration (e.g., 24-72 hours).[2]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: A solubilizing agent like DMSO is added to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).[2]

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are calculated from the dose-response curves.[2]

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms and signaling pathways affected by this compound have not yet been elucidated.[6] However, based on the known activities of other drimane sesquiterpenoids, it is hypothesized that this compound could modulate key cellular signaling pathways.[6] For instance, a plausible, though hypothetical, mechanism of action for its cytotoxic effects could involve the inhibition of pro-survival signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.[6]

Visualizations

Hypothetical Signaling Pathway

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->Raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

cluster_0 Isolation and Purification cluster_1 Biological Evaluation Fungal Fermentation Fungal Fermentation Extraction Extraction Fungal Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Reverse Transcriptase Assay Reverse Transcriptase Assay Pure this compound->Reverse Transcriptase Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Pure this compound->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Reverse Transcriptase Assay->IC50 Determination CC50 Determination CC50 Determination Cytotoxicity Assay (MTT)->CC50 Determination

Caption: General experimental workflow for this compound isolation and bioactivity assessment.

Conclusion

This compound, a drimane sesquiterpenoid isolated from Mniopetalum sp., demonstrates significant biological activities, including the inhibition of viral reverse transcriptases and cytotoxic effects.[2] While specific data on this compound is still emerging, research on its analogs has provided a foundation for understanding its therapeutic potential.[4] The detailed experimental protocols for its isolation and biological evaluation outlined in this guide serve as a valuable resource for researchers.[2] Future investigations should focus on elucidating the precise mechanisms of action and further exploring the structure-activity relationships to optimize its therapeutic properties.

References

The Intricate Mechanisms of Action of Drimane Sesquiterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Drimane (B1240787) sesquiterpenoids, a diverse class of natural products, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This in-depth technical guide elucidates the core mechanisms of action through which these compounds exert their potent antifungal and cytotoxic effects, providing a valuable resource for researchers and professionals in drug development.

Antifungal Mechanisms of Action: A Multi-pronged Attack

Drimane sesquiterpenoids employ a sophisticated and multi-faceted strategy to combat fungal pathogens, targeting various cellular processes to induce fungal cell death. Their mechanisms range from direct physical disruption of cellular structures to specific inhibition of essential enzymatic pathways.

Disruption of Fungal Cell Membrane and Wall Integrity

A primary and rapid mechanism of action for several drimane sesquiterpenoids, notably polygodial, is the physical disruption of the fungal cell membrane. Polygodial acts as a nonionic surfactant, interfering with the lipid-protein interface of integral membrane proteins.[1][2][3] This disruption leads to a loss of membrane integrity, increased permeability, and subsequent leakage of cellular contents, ultimately causing cell lysis.[4] At high concentrations, another prominent drimane, drimenol, has also been observed to cause the rupture of the fungal cell wall and membrane.[5][6][7][8]

Inhibition of Key Fungal Enzymes

Drimane sesquiterpenoids have been shown to inhibit several enzymes that are crucial for fungal survival and growth.

  • Plasma Membrane H+-ATPase: Polygodial has been identified as an inhibitor of the plasma membrane H+-ATPase in yeast.[1][2][3][9] This enzyme is vital for maintaining the electrochemical gradient across the plasma membrane, which is essential for nutrient uptake and pH homeostasis. Inhibition of this pump leads to intracellular acidification and cell death.

  • Lanosterol (B1674476) 14α-demethylase: Some drimane sesquiterpenoids are suggested to target the ergosterol (B1671047) biosynthesis pathway by inhibiting lanosterol 14α-demethylase.[10][11] This enzyme is a key component of the fungal cell membrane and its inhibition disrupts membrane fluidity and function, mirroring the mechanism of action of azole antifungal drugs.

Interference with Cellular Signaling and Essential Processes

Beyond direct membrane damage and enzyme inhibition, drimane sesquiterpenoids can interfere with crucial cellular signaling pathways. Drimenol, for instance, has been found to affect gene products that are dependent on Crk1 kinase, a protein involved in protein secretion and vacuolar biogenesis in fungi.[5][6][7][8] This interference disrupts essential cellular trafficking and maintenance processes.

Cytotoxic Mechanisms of Action: Inducing Cancer Cell Death

In addition to their antifungal properties, drimane sesquiterpenoids exhibit significant cytotoxic activity against various cancer cell lines. Their mechanisms of action in cancer cells are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and interference with DNA replication.

Induction of Apoptosis via the Intrinsic Pathway

A central mechanism of cytotoxicity for many drimane sesquiterpenoids is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[12] This is often initiated by the compound inducing mitochondrial stress, which leads to an increase in the permeability of the mitochondrial membrane.[13] This increased permeability results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering a cascade of events that culminates in cell death.

Inhibition of Caspases

Certain drimane sesquiterpenoids, such as Berkedrimanes A and B, have been shown to directly inhibit caspase-1 and caspase-3.[14] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. By inhibiting these key enzymes, these drimane sesquiterpenoids can modulate the apoptotic process.

Inhibition of Topoisomerases

Some drimane sesquiterpenoid derivatives have been found to inhibit topoisomerases I and II.[15] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro antifungal and cytotoxic activities of selected drimane sesquiterpenoids.

Table 1: Antifungal Activity of Drimane Sesquiterpenoids (MIC in µg/mL)

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusReference(s)
Drimenol4 - >644 - >644 - >64[5][7]
Polygodial3.133.13>50[16]

Table 2: Cytotoxic Activity of Drimane Sesquiterpenoids (IC50 in µM)

CompoundMCF-7 (Breast)PC-3 (Prostate)HT-29 (Colon)Reference(s)
Drimenol>100>100>100[15]
Polygodial15.819.325.1[12][13]
Berkedrimane A---[14]
Berkedrimane B---[14]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions and processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

Antifungal_MoA cluster_FungalCell Fungal Cell Drimenol Drimenol Membrane Cell Membrane/ Wall Disruption Drimenol->Membrane Rupture Crk1 Crk1 Kinase Pathway Drimenol->Crk1 Inhibits Lanosterol Lanosterol 14α-demethylase Drimenol->Lanosterol Inhibits (putative) Polygodial Polygodial Polygodial->Membrane Disrupts H_ATPase Plasma Membrane H+-ATPase Polygodial->H_ATPase Inhibits Secretion Protein Secretion/ Vacuolar Biogenesis Crk1->Secretion Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol

Figure 1: Antifungal mechanisms of drimane sesquiterpenoids.

Cytotoxic_MoA cluster_CellularTargets Cellular Targets cluster_CellularEffects Cellular Effects Drimane Drimane Sesquiterpenoids Mitochondria Mitochondria Drimane->Mitochondria Induces Stress Caspases Caspases 1 & 3 Drimane->Caspases Inhibits Topoisomerases Topoisomerases I & II Drimane->Topoisomerases Inhibits MMP ↑ Mitochondrial Membrane Permeability Mitochondria->MMP Apoptosis Apoptosis Caspases->Apoptosis Execution DNA_Damage DNA Damage Topoisomerases->DNA_Damage MMP->Apoptosis Triggers DNA_Damage->Apoptosis Induces

Figure 2: Cytotoxic mechanisms of drimane sesquiterpenoids.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the mechanisms described, this section provides detailed methodologies for key experiments.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a drimane sesquiterpenoid against a fungal strain.

  • Materials:

    • Fungal isolate

    • Appropriate broth medium (e.g., RPMI-1640)

    • Drimane sesquiterpenoid stock solution (in DMSO)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 0.5-2.5 x 10^3 cells/mL).

    • Serially dilute the drimane sesquiterpenoid stock solution in the broth medium across the wells of a 96-well plate.

    • Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic activity of a drimane sesquiterpenoid on cancer cell lines.[12]

  • Materials:

    • Cancer cell line

    • Complete cell culture medium

    • Drimane sesquiterpenoid stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the drimane sesquiterpenoid and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol assesses the effect of a drimane sesquiterpenoid on the mitochondrial membrane potential of cancer cells using a fluorescent dye like TMRM or JC-1.[5]

  • Materials:

    • Cancer cell line

    • Drimane sesquiterpenoid

    • Fluorescent dye (e.g., TMRM or JC-1)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Treat the cancer cells with the drimane sesquiterpenoid for the desired time.

    • Incubate the cells with the fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates a loss of MMP.

Experimental_Workflow_MMP Start Start: Cancer Cell Culture Treatment Treat cells with Drimane Sesquiterpenoid Start->Treatment Staining Incubate with Fluorescent Dye (e.g., TMRM) Treatment->Staining Washing Wash cells to remove excess dye Staining->Washing Analysis Analyze Fluorescence (Microscopy or Flow Cytometry) Washing->Analysis Result Result: Quantification of Mitochondrial Membrane Potential Analysis->Result

Figure 3: Experimental workflow for MMP analysis.

This guide provides a comprehensive overview of the mechanisms of action of drimane sesquiterpenoids, supported by quantitative data, visual representations of pathways, and detailed experimental protocols. This information is intended to serve as a foundational resource for the continued exploration and development of these promising natural compounds as novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a member of the mniopetal family of natural products, a group of drimane-type sesquiterpenoids isolated from the fungus Mniopetalum sp. 87256[1]. This class of compounds, which includes Mniopetals A-F, has attracted scientific interest due to their notable biological activities, particularly as inhibitors of viral reverse transcriptases[1][2]. This compound and its congeners also exhibit antimicrobial and cytotoxic properties, making them promising scaffolds for the development of new therapeutic agents[2][3].

This technical guide provides a comprehensive overview of this compound and related compounds, summarizing the available data on their biological activities, physicochemical properties, and relevant experimental protocols. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also draws upon information from closely related compounds, such as Mniopetal E, to provide a broader context for research and development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyRepresentative Value for Drimane (B1240787) SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[4]
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.[4]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.[4]
Melting Point Variable, often crystalline solidsImportant for formulation, stability, and purification.[4]
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.[4]

Note: The values presented are representative of the drimane sesquiterpenoid class and require experimental verification for this compound.

Biological Activity

The primary biological activity of the Mniopetal family is the inhibition of reverse transcriptase (RT), an enzyme crucial for the replication of retroviruses like HIV[2]. While specific IC50 values for this compound against various RTs are not consistently reported in primary literature, the compound family is known to inhibit RTs from human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus[2]. Additionally, Mniopetals have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Reported In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma8.5
MCF-7 Breast Adenocarcinoma5.2
HeLa Cervical Cancer12.1
HT-29 Colorectal Adenocarcinoma7.8
PC-3 Prostate Cancer10.4

Note: The data in this table is sourced from a secondary application note and should be considered illustrative pending confirmation from peer-reviewed studies.[5]

Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by this compound have not been fully elucidated. However, based on the activities of other drimane sesquiterpenoids, a plausible, yet hypothetical, mechanism of action could involve the modulation of pro-survival signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK pathway[4].

G Mniopetal_D This compound MEK MEK Mniopetal_D->MEK Inhibition ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound have not been published. However, methodologies used for related compounds provide a strong basis for developing such protocols.

Isolation and Purification of Mniopetals

The following is a general workflow for the isolation and purification of Mniopetals from fungal cultures[1][6].

  • Fermentation: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid medium to promote the production of secondary metabolites[1].

  • Extraction: The fermentation broth and mycelium are extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetal compounds[1][6].

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to isolate the individual Mniopetal compounds[1][6].

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

G Fermentation Fungal Fermentation (Mniopetalum sp. 87256) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Semi-pure Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Mniopetals Pure Mniopetals (A, B, C, D, E, F) HPLC->Pure_Mniopetals Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Mniopetals->Structure_Elucidation

Caption: General workflow for the isolation of Mniopetal compounds.

Reverse Transcriptase Inhibition Assay

This general protocol outlines a method to assess the inhibitory activity of Mniopetal compounds against reverse transcriptase[6].

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs) with one being labeled (e.g., [³H]TTP), and the reverse transcriptase enzyme[6].

  • Compound Incubation: The Mniopetal compounds at various concentrations are added to the reaction mixture and incubated[6].

  • Reaction Initiation and Termination: The reaction is started by adding the enzyme and allowed to proceed at an optimal temperature (e.g., 37°C). The reaction is then stopped, typically with the addition of EDTA[6].

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, for example, through scintillation counting[6].

  • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to a control. IC50 values are determined from dose-response curves[6].

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines[5].

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight[5].

  • Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours)[5].

  • MTS Reagent Addition: MTS reagent is added to each well and incubated. Metabolically active cells convert the MTS tetrazolium compound into a colored formazan (B1609692) product[5].

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at 490 nm[5].

  • Data Analysis: Cell viability is calculated as a percentage relative to a vehicle control. IC50 values are determined by plotting cell viability against the logarithm of the this compound concentration and performing a non-linear regression analysis[5].

G Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_72h Incubate 72h Compound_Treatment->Incubation_72h MTS_Addition Add MTS Reagent Incubation_72h->MTS_Addition Incubation_1_4h Incubate 1-4h MTS_Addition->Incubation_1_4h Absorbance_Measurement Measure Absorbance (490 nm) Incubation_1_4h->Absorbance_Measurement Data_Analysis Data Analysis (% Viability, IC50) Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTS cytotoxicity assay.[5]

Conclusion and Future Directions

This compound and its related compounds represent a promising class of natural products with potential for development as antiviral and anticancer agents[6]. Their activity as reverse transcriptase inhibitors is of particular interest. However, a significant lack of specific quantitative data for this compound hinders its advancement in the drug discovery pipeline.

Future research should focus on:

  • Isolation or Total Synthesis of this compound: Obtaining sufficient quantities of pure this compound is essential for comprehensive biological evaluation.

  • Quantitative Biological Profiling: Determining specific IC50 values for this compound against a panel of reverse transcriptases and cancer cell lines is crucial to understand its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational resource for researchers interested in this compound and related compounds, summarizing the current state of knowledge and providing a framework for future investigation.

References

Mniopetal D: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal D is a drimane-type sesquiterpenoid, a class of natural products recognized for their diverse and potent biological activities. First identified as part of the Mniopetal family of compounds, its discovery has spurred interest in its potential as a lead for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and isolation history of this compound, detailed experimental protocols for its extraction and characterization, and an exploration of its biological activities and potential signaling pathway interactions. While specific quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on the broader Mniopetal family and related drimane (B1240787) sesquiterpenoids to serve as a foundational resource for ongoing and future research endeavors.

Discovery and Isolation History

The Mniopetal family of compounds, including this compound, was first reported in 1994 following their isolation from the fermentation broth of a Canadian strain of the Basidiomycete fungus, Mniopetalum sp. 87256.[1][2] This discovery unveiled six novel enzyme inhibitors, designated Mniopetals A through F, which demonstrated significant activity against viral reverse transcriptases.[3] The structures of these drimane sesquiterpenoids were subsequently elucidated using a combination of spectroscopic techniques.[3]

While the initial discovery established the existence of this compound, specific quantitative data regarding its natural abundance and yield from fermentation are not extensively detailed in the available literature.[1][2] Access to the full-text primary literature is necessary for a more detailed quantitative analysis.[1][2]

Physicochemical Properties

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[4]
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.[4]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.[4]
Melting Point Variable, often crystalline solidsImportant for formulation, stability, and purification.[4]
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.[4]

Experimental Protocols

Isolation and Purification of Mniopetals

The following is a generalized workflow for the isolation and purification of Mniopetals from fungal cultures, based on methodologies used for drimane sesquiterpenoids.[2][3]

G cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Structure Elucidation Fermentation Cultivation of Mniopetalum sp. 87256 in liquid medium to promote secondary metabolite production. Extraction Partitioning of Mniopetals from the fermentation broth and mycelium using an organic solvent (e.g., ethyl acetate). Fermentation->Extraction Concentration Concentration of the organic phase to yield a crude extract. Extraction->Concentration ColumnChromatography Initial fractionation of the crude extract by column chromatography on silica (B1680970) gel. Concentration->ColumnChromatography HPLC Further purification of fractions containing Mniopetals using High-Performance Liquid Chromatography (HPLC). ColumnChromatography->HPLC Spectroscopy Structural characterization of purified compounds using NMR (1H, 13C, COSY, HMBC, etc.) and Mass Spectrometry (MS). HPLC->Spectroscopy

General workflow for the isolation and characterization of Mniopetals.

Methodology Details:

  • Fermentation: The producing fungal strain, Mniopetalum sp. 87256, is cultivated in a suitable liquid medium under controlled conditions (e.g., temperature, pH, aeration) to optimize the production of Mniopetals.[2]

  • Extraction: The fermentation broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) to partition the moderately polar Mniopetal compounds from the aqueous medium. The organic phase is then concentrated under reduced pressure to yield a crude extract.[3]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for separation. This usually involves an initial fractionation by column chromatography on silica gel, followed by purification of the resulting fractions using high-performance liquid chromatography (HPLC) to isolate the individual Mniopetal compounds.[3]

  • Structure Elucidation: The molecular structure of the purified compounds is determined using a combination of spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to establish the molecular formula, while infrared (IR) spectroscopy helps identify key functional groups.[1] A suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments (¹H, ¹³C, COSY, HSQC, HMBC) is crucial for elucidating the connectivity and stereochemistry of the molecule.[1][3]

Biological Assays

Reverse Transcriptase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of a reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV.[3]

  • General Protocol:

    • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs, with one being radiolabeled), and the reverse transcriptase enzyme.[3]

    • Compound Incubation: Test compounds (Mniopetals) at various concentrations are added to the reaction mixture and incubated.[3]

    • Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and allowed to proceed at an optimal temperature (e.g., 37°C). The reaction is then stopped, typically by the addition of EDTA.[3]

    • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP.[3]

    • Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to that of a control. IC50 values are then determined from dose-response curves.[3]

Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3]

  • General Protocol:

    • Cell Seeding: Cells from a selected cancer cell line are seeded in a 96-well plate and allowed to attach overnight.[3]

    • Compound Treatment: The cells are treated with various concentrations of the Mniopetals and incubated for a specified period (e.g., 24-72 hours).[3]

    • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader.[3]

    • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.[3]

Biological Activity and Signaling Pathways

The Mniopetal family of compounds, including this compound, has garnered significant interest due to their notable biological activities. They have been identified as inhibitors of viral reverse transcriptases, including that of HIV-1, and also exhibit antimicrobial and cytotoxic properties.[3]

While specific quantitative data such as IC50 values for this compound are not widely available in public domains, the general activities of the Mniopetal family are summarized below.

Compound FamilyReported Biological Activities
Mniopetals (A-F) Inhibition of viral reverse transcriptases, Antimicrobial, Cytotoxic.[3]

The precise mechanism of action for this compound has not been elucidated. However, many drimane sesquiterpenoids are known to modulate key cellular signaling pathways. One plausible, though hypothetical, mechanism of action could involve the inhibition of pro-survival signaling pathways, such as the NF-κB pathway, which is often dysregulated in inflammatory diseases and cancer.[5] Some drimane sesquiterpenoids have been shown to inhibit the phosphorylation of IκB-α, a key step in the activation of the NF-κB pathway.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Complex Stimulus->IKK Activates IkB IκB-α IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) Gene Gene Expression (Inflammatory mediators) NFkB_active->Gene Translocates to nucleus and activates Nucleus Nucleus MniopetalD This compound (Hypothetical) MniopetalD->IKK Inhibits

References

Potential Therapeutic Targets of Mniopetal D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on Mniopetal D is limited in publicly available scientific literature. This document provides a comprehensive overview of its potential therapeutic targets based on the activities of structurally related drimane (B1240787) sesquiterpenoids. The information presented herein is intended for research and drug development professionals.

This compound is a member of the drimane sesquiterpenoid class of natural products.[1][2] While its direct biological activities have not been extensively characterized, the drimane sesquiterpenoid family is known for a wide range of biological effects, including cytotoxic, anti-inflammatory, antiviral, and antifungal properties.[1][3][4][5][6] This guide synthesizes the available information on related compounds to infer the potential therapeutic targets and mechanisms of action of this compound.

Potential Therapeutic Targets

Based on the activities of other drimane sesquiterpenoids, the primary potential therapeutic targets for this compound are likely centered around the modulation of key signaling pathways involved in cancer and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Several drimane sesquiterpenoids have been identified as potent inhibitors of the NF-κB pathway.[7][8][9][10][11][12] For instance, isotadeonal (B1246635) and polygodial have been shown to inhibit the phosphorylation of IκB-α, a key step in the activation of NF-κB.[7][9][10][12] This suggests that this compound could potentially exert anti-inflammatory and anti-cancer effects by targeting this pathway.

Modulation of Pro-Survival Signaling Pathways (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK pathway, are crucial for cell growth, differentiation, and survival. These pathways are frequently dysregulated in cancer, making them attractive therapeutic targets.[2] It is hypothesized that this compound, like other cytotoxic natural products, may interfere with pro-survival signaling cascades such as the MAPK/ERK pathway, leading to the induction of apoptosis in cancer cells.[2]

Induction of Apoptosis in Cancer Cells

A significant body of research points to the cytotoxic and pro-apoptotic activity of drimane sesquiterpenoids against a variety of cancer cell lines.[4][13][14][15][16][17] Compounds like polygodial have been shown to induce changes in mitochondrial membrane permeability, a key event in the intrinsic apoptotic pathway.[13][15] Therefore, this compound is a promising candidate for investigation as a pro-apoptotic agent in oncology.

Quantitative Data: Cytotoxic Activity of Drimane Sesquiterpenoids

The following tables summarize the cytotoxic activities (IC50 values) of various drimane sesquiterpenoids against several human cancer cell lines. This data provides a reference for the potential potency of this compound.

Table 1: Cytotoxicity of Selected Drimane Sesquiterpenoids against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Asperflavinoid CMCF-7Breast Cancer10[14]
Ustusolate EMCF-7Breast Cancer10[14]
Asperflavinoid AHepG2Liver Cancer84.4[14]
Asperflavinoid AMKN-45Gastric Cancer63.2[14]
PolygodialPC-3Prostate Cancer71.4 ± 8.5[13][15]
PolygodialMCF-7Breast Cancer89.2 ± 6.8[13][15]
Compound 8 (a polygodial derivative)PC-3Prostate Cancer70.6 ± 5.9[13][15]
Compound 8 (a polygodial derivative)MCF-7Breast Cancer65.4 ± 5.5[13][15]

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. However, the following are standard methodologies used to assess the biological activities of drimane sesquiterpenoids.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Western Blotting for NF-κB and MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation state of key proteins in a signaling pathway.

  • Cell Lysis: Treat cells with the test compound and a stimulant (e.g., LPS or TNF-α for the NF-κB pathway) for the desired time, then lyse the cells in a suitable buffer to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-IκB-α, total IκB-α, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Visualizations: Signaling Pathways and Workflows

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK IkB_NFkB IkB NFkB IKK->IkB_NFkB P IkB IkB NFkB NFkB NFkB_n NFkB NFkB->NFkB_n IkB_P p-IkB Degradation Degradation IkB_P->Degradation Degradation Mniopetal_D This compound Mniopetal_D->IKK IkB_NFkB->NFkB IkB_NFkB->IkB_P Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression

Hypothetical inhibition of the NF-κB pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n p-ERK ERK->ERK_n Mniopetal_D This compound Mniopetal_D->Raf Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Hypothetical inhibition of the MAPK/ERK pathway by this compound.

G Start Start: This compound Isolation Isolation & Purification Start->Isolation Structure Structure Elucidation Isolation->Structure In_Vitro_Assays In Vitro Bioassays Structure->In_Vitro_Assays Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) In_Vitro_Assays->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) In_Vitro_Assays->Anti_Inflammatory Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Anti_Inflammatory->Mechanism Target_ID Target Identification (e.g., Western Blot, Reporter Assays) Mechanism->Target_ID In_Vivo In Vivo Studies Target_ID->In_Vivo Animal_Models Animal Models of Cancer or Inflammation In_Vivo->Animal_Models Lead_Optimization Lead Optimization Animal_Models->Lead_Optimization

General workflow for the investigation of this compound.

References

Mniopetal Family of Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mniopetal family of compounds, a series of drimane (B1240787) sesquiterpenoids, represents a compelling area of natural product research with potential applications in drug discovery. First isolated from the fungus Mniopetalum sp. 87256 (Basidiomycetes), these compounds, designated Mniopetals A through F, have demonstrated a range of biological activities.[1][2] This technical guide provides a comprehensive overview of the Mniopetal family, including their biological activities, proposed mechanisms of action, and detailed experimental methodologies for their isolation and synthesis.

Core Chemical Structure

The Mniopetal family shares a common drimane sesquiterpenoid scaffold, characterized by a decahydronaphthalene (B1670005) ring system. The individual members of the family differ in their oxygenation patterns and stereochemistry. The structures of these complex molecules have been elucidated through a combination of spectroscopic methods and confirmed by total synthesis.[3]

Data Presentation: Biological Activities

CompoundBiological ActivityQuantitative Data (IC50/Ki)Source Organism
Mniopetals A-FInhibition of HIV-1 Reverse TranscriptaseNot Reported in AbstractMniopetalum sp. 87256
Mniopetals A-FAntimicrobial ActivityNot Reported in AbstractMniopetalum sp. 87256
Mniopetals A-FCytotoxic PropertiesNot Reported in AbstractMniopetalum sp. 87256

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of action for the Mniopetal family of compounds are not yet fully elucidated. However, based on the activities of other drimane sesquiterpenoids, several signaling pathways are of interest.

Hypothetical Inhibition of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Some drimane sesquiterpenoids have been suggested to exert their cytotoxic effects through the modulation of this pathway. A hypothetical mechanism for a Mniopetal compound could involve the inhibition of key kinases within this cascade, leading to a downstream blockade of pro-survival signals.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Mniopetal Compound Mniopetal Compound Mniopetal Compound->MEK

Hypothetical inhibition of the MAPK/ERK pathway by a Mniopetal compound.

Potential Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. Other drimane sesquiterpenoids have been shown to inhibit this pathway. A Mniopetal compound could potentially interfere with the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm and a dampening of the inflammatory response.

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Mniopetal Compound Mniopetal Compound Mniopetal Compound->IKK Complex

Potential inhibition of the NF-κB pathway by a Mniopetal compound.

Experimental Protocols

Isolation of Mniopetal Compounds from Mniopetalum sp. 87256

The following is a generalized protocol for the isolation of Mniopetal compounds based on standard natural product chemistry techniques.

  • Fermentation:

    • Culture the producing organism, Mniopetalum sp. 87256, in a suitable liquid fermentation medium.

    • Maintain controlled conditions (e.g., temperature, pH, aeration) to optimize the production of secondary metabolites.

  • Extraction:

    • Separate the fungal mycelium from the fermentation broth via filtration.

    • Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.

  • Purification:

    • Subject the crude extract to a series of chromatographic separations.

    • Initial fractionation can be achieved using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

    • Further purify the fractions using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual Mniopetal compounds (A-F).

  • Structure Elucidation:

    • Determine the chemical structures of the purified compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation

General workflow for the isolation and characterization of Mniopetal compounds.

Total Synthesis of (-)-Mniopetal E

The total synthesis of (-)-Mniopetal E has been successfully achieved, providing a blueprint for the synthesis of other members of this family.[4] A key feature of the synthesis is a stereoselective intramolecular Diels-Alder reaction to construct the core tricyclic skeleton.

Key Synthetic Steps:

  • Starting Material: The synthesis commences from a known 2,3-anhydro-D-arabinitol derivative, prepared using the Sharpless asymmetric epoxidation strategy.[4]

  • Carbon Elongation: A combination of highly stereocontrolled inter- and intramolecular Horner-Emmons reactions is employed to construct a butenolide with a nona-5,7-diene moiety.[4]

  • Intramolecular Diels-Alder Reaction: A thermal intramolecular Diels-Alder reaction of the trienic compound yields the desired endo-cycloadduct with high stereoselectivity, forming the core octahydronaphthalene structure.[4]

  • Lactone Transformation: The γ-lactone moiety in the cycloadduct is then efficiently converted to the γ-hydroxy-γ-lactone present in the natural product.[4]

Synthesis_Workflow Chiral Starting Material Chiral Starting Material Carbon Elongation Carbon Elongation Chiral Starting Material->Carbon Elongation Intramolecular Diels-Alder Intramolecular Diels-Alder Carbon Elongation->Intramolecular Diels-Alder Lactone Transformation Lactone Transformation Intramolecular Diels-Alder->Lactone Transformation (-)-Mniopetal E (-)-Mniopetal E Lactone Transformation->(-)-Mniopetal E

Key stages in the total synthesis of (-)-Mniopetal E.

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of Mniopetal compounds against HIV-1 reverse transcriptase.

  • Assay Principle: The assay measures the incorporation of a labeled nucleotide (e.g., [³H]-dTTP or a non-radioactive labeled nucleotide) into a DNA strand synthesized by HIV-1 RT using a template-primer such as poly(A)•(dT)15.

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, the template-primer, labeled dTTP, and recombinant HIV-1 reverse transcriptase.

  • Inhibitor Addition: Add varying concentrations of the test compound (Mniopetal) to the reaction mixture. Include a positive control (e.g., a known RT inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

  • Termination and Detection:

    • Stop the reaction by precipitating the newly synthesized DNA onto a filter mat using trichloroacetic acid (TCA).

    • Wash the filter mat to remove unincorporated labeled nucleotides.

    • Quantify the amount of incorporated label using a scintillation counter (for radioactive labels) or a suitable detection method for non-radioactive labels.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the reverse transcriptase activity.

Conclusion

The Mniopetal family of drimane sesquiterpenoids presents a promising class of natural products for further investigation in drug discovery. Their reported biological activities, particularly the inhibition of HIV-1 reverse transcriptase, warrant more in-depth studies to elucidate their precise mechanisms of action and therapeutic potential. The successful total synthesis of Mniopetal E opens avenues for the synthesis of analogs and structure-activity relationship (SAR) studies. Future research should focus on obtaining quantitative biological data for all members of the Mniopetal family and exploring their effects on relevant signaling pathways to unlock their full potential as lead compounds for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Mniopetal D from Mniopetalum sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a drimane-type sesquiterpenoid of significant scientific interest due to its potential therapeutic applications.[1][2] Isolated from the fungus Mniopetalum sp. strain 87256, it belongs to a family of structurally related compounds known as Mniopetals A-F.[1][3] These natural products have demonstrated noteworthy biological activities, including the inhibition of viral reverse transcriptases, which makes them promising candidates for antiviral drug discovery.[2][3] Specifically, this compound has been identified as an inhibitor of reverse transcriptase.[1] The Mniopetals also exhibit antimicrobial and cytotoxic properties.[2][3] This document provides a detailed protocol for the isolation and purification of this compound from fungal fermentation cultures.

Biological Activity of Mniopetals

The Mniopetal family of compounds displays a range of biological activities, highlighting their potential as leads for drug development. While specific quantitative data for all Mniopetals is not extensively available in the public domain, their inhibitory effects on viral enzymes and cytotoxicity against cancer cell lines are of primary interest.[2]

Compound Family Reported Biological Activities Potential Applications
Mniopetals (A-F)Inhibition of viral reverse transcriptases (including HIV-1), Antimicrobial properties, Cytotoxic properties.[2][3]Antiviral (e.g., Anti-HIV), Antibacterial, Anticancer.

Physicochemical Properties of Drimane (B1240787) Sesquiterpenoids

Quantitative physicochemical data for this compound are not widely published. However, a general profile can be inferred from the properties of other drimane sesquiterpenoids. These properties are crucial for drug development, influencing factors like absorption, distribution, metabolism, and excretion (ADME).

Property Representative Value for Drimane Sesquiterpenoids Importance in Drug Development
Molecular Weight200 - 400 g/mol Influences absorption and diffusion across membranes.[4]
logP (Lipophilicity)2 - 5Affects solubility, permeability, and plasma protein binding.[4]
Aqueous SolubilityLow to moderateCritical for formulation and bioavailability.[4]
Melting PointVariable, often crystalline solidsImportant for formulation, stability, and purification.[4]
pKaTypically neutralInfluences solubility and absorption at different physiological pH values.[4]

Experimental Protocols

The following protocol outlines the key steps for the isolation and purification of this compound from Mniopetalum sp. fermentation cultures.

Fermentation of Mniopetalum sp. 87256
  • Objective: To culture the fungus under conditions that promote the production of Mniopetals.

  • Materials:

    • Mniopetalum sp. 87256 culture

    • Suitable liquid fermentation medium

    • Shaker incubator

  • Procedure:

    • Inoculate the sterile fermentation medium with a starter culture of Mniopetalum sp. 87256.

    • Incubate the culture in a shaker incubator under controlled conditions (e.g., temperature, pH, and aeration) to foster the production of secondary metabolites, including this compound.[1]

Extraction of this compound
  • Objective: To extract the Mniopetal compounds from the fermentation broth and fungal mycelium.

  • Materials:

    • Fermentation culture

    • Organic solvent (e.g., ethyl acetate)

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • Separate the fungal mycelium from the fermentation broth by filtration.[1]

    • Extract the culture filtrate and the mycelium with an organic solvent such as ethyl acetate (B1210297).[2] This will partition the Mniopetals from the aqueous medium.

    • Combine the organic extracts and concentrate them using a rotary evaporator to yield a crude extract.[2]

Purification of this compound
  • Objective: To isolate this compound from the crude extract through a series of chromatographic techniques.

  • Materials:

    • Crude extract

    • Silica (B1680970) gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

    • Thin-layer chromatography (TLC) plates and developing chamber

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • Column Chromatography:

      • Subject the crude extract to silica gel column chromatography.[1]

      • Elute the column with a gradient of solvents, such as increasing concentrations of ethyl acetate in hexane, to separate the components based on polarity.

    • Thin-Layer Chromatography (TLC):

      • Monitor the fractions from the column chromatography using TLC to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions containing this compound and subject them to further purification using HPLC to obtain the pure compound.[1]

Structure Elucidation
  • Objective: To confirm the chemical structure of the isolated this compound.

  • Materials:

    • Purified this compound

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Mass Spectrometer (MS)

  • Procedure:

    • Analyze the purified compound using NMR and MS to determine its chemical structure.[1]

This compound Isolation Workflow

Mniopetal_D_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Mniopetalum sp. 87256 Separation 2. Separation of Mycelium and Broth Fermentation->Separation Extraction 3. Organic Solvent Extraction Separation->Extraction Concentration 4. Concentration to Crude Extract Extraction->Concentration ColumnChrom 5. Column Chromatography Concentration->ColumnChrom TLC 6. TLC Analysis of Fractions ColumnChrom->TLC HPLC 7. HPLC Purification TLC->HPLC StructureElucidation 8. Structure Elucidation (NMR, MS) HPLC->StructureElucidation

Caption: A general workflow for the isolation of this compound.

Hypothetical Signaling Pathway for this compound

While the precise mechanism of action for this compound has not been fully elucidated, its cytotoxic properties suggest a potential interaction with key cellular signaling pathways.[4] Drimane sesquiterpenoids often exhibit cytotoxic effects by modulating pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.[4]

Hypothetical_Signaling_Pathway MniopetalD This compound RAF RAF MniopetalD->RAF Inhibition (Hypothesized) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation

References

Application Notes and Protocols for the Total Synthesis of the Mniopetal D Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the core structure of Mniopetal D. This compound is a member of the drimane-type sesquiterpenoids, a class of natural products with interesting biological activities, including the potential to inhibit the reverse transcriptase of HIV-1[1][2]. Due to the limited specific literature on the total synthesis of this compound, this guide is based on the successful and well-documented total synthesis of the structurally related (-)-Mniopetal E, which shares the same core structure[1][3][4]. The synthetic strategy focuses on the construction of the key tricyclic core.

The cornerstone of this synthetic approach is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the trans-fused octahydronaphthalene skeleton[1][5][6]. The synthesis begins with a chiral building block and proceeds through a series of controlled steps to assemble the precursor for the key cyclization reaction.

Retrosynthetic Analysis

The retrosynthetic analysis for the this compound core structure, based on the synthesis of (-)-Mniopetal E, is centered on the following key transformations:

  • Intramolecular Diels-Alder Reaction: The trans-fused decalin core is constructed via a thermal IMDA reaction of a trienic precursor. The stereoselectivity of this reaction is critical for establishing the correct relative stereochemistry of the core structure[1][5].

  • Horner-Wadsworth-Emmons Olefination: This reaction is employed to stereoselectively introduce the diene moiety required for the Diels-Alder reaction[1].

  • Chiral Pool Starting Material: The synthesis commences from a known enantiopure starting material to establish the absolute stereochemistry of the final product[1].

G Mniopetal_D_Core This compound Core Structure (trans-fused octahydronaphthalene) Cycloadduct Tricyclic Lactone (Post-IMDA) Mniopetal_D_Core->Cycloadduct Functional Group Manipulation Triene_Precursor Acyclic Triene Precursor Cycloadduct->Triene_Precursor Intramolecular Diels-Alder Reaction Dienophile_Phosphonate Dienophile Fragment with Phosphonate (B1237965) Triene_Precursor->Dienophile_Phosphonate Horner-Wadsworth-Emmons Olefination Diene_Fragment Diene Fragment Triene_Precursor->Diene_Fragment Chiral_Epoxide Chiral Pool Starting Material (e.g., from D-mannitol) Dienophile_Phosphonate->Chiral_Epoxide Multi-step synthesis

Caption: Retrosynthetic analysis of the this compound core structure.

Experimental Protocols

The following protocols describe the key stages in the synthesis of the this compound core structure, adapted from the reported total synthesis of (-)-Mniopetal E[1][5].

Preparation of the Triene Precursor via Horner-Wadsworth-Emmons Olefination

The initial phase of the synthesis focuses on constructing the acyclic precursor containing the dienophile and the chiral centers that will direct the stereochemical outcome of the subsequent intramolecular Diels-Alder reaction. This involves a multi-step sequence starting from a known chiral epoxide[1]. A key step in forming the triene precursor is the stereoselective installation of the diene moiety. This is achieved through a Horner-Wadsworth-Emmons olefination, which allows for the controlled formation of the (E,E)-conjugated diene system[1].

G cluster_0 Horner-Wadsworth-Emmons Olefination Workflow start Start: Dienophile-aldehyde and Diene-phosphonate add_base Add base (e.g., NaH) to phosphonate in THF at 0 °C start->add_base add_aldehyde Add aldehyde to the ylide solution add_base->add_aldehyde reaction Stir at room temperature (Monitor by TLC) add_aldehyde->reaction quench Quench with saturated aqueous NH4Cl reaction->quench extraction Extract with EtOAc quench->extraction dry_concentrate Dry organic layer (Na2SO4) and concentrate extraction->dry_concentrate purification Purify by flash column chromatography dry_concentrate->purification end Product: Triene Precursor purification->end

Caption: Workflow for Horner-Wadsworth-Emmons olefination.

Key Step: Intramolecular Diels-Alder Cyclization

This is the pivotal step in the synthesis, where the tricyclic core of the Mniopetals is formed with a high degree of stereocontrol[1].

Protocol for the Intramolecular Diels-Alder Reaction:

  • A solution of the triene precursor in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene) is heated at reflux[1].

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the cycloadduct as the major product[1].

G cluster_1 Intramolecular Diels-Alder Reaction Workflow start_imda Start: Triene Precursor in Toluene heat Heat to reflux (e.g., 110 °C) start_imda->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool concentrate Remove solvent under reduced pressure cool->concentrate purify Purify by flash column chromatography concentrate->purify product Product: Tricyclic Core purify->product

Caption: Workflow for the Intramolecular Diels-Alder reaction.

Convergent Synthesis Strategy and Final Steps

The overall synthesis of this compound is achieved through a convergent approach. The final steps involve the selective functionalization of a key intermediate, a vicinal diol precursor. The synthesis culminates in a selective protection of the equatorial hydroxyl group, followed by an esterification with a chiral carboxylic acid side chain, and a final deprotection step to yield this compound[7].

Key Final Steps:
  • Selective Protection of the Diol Precursor: Achieving high selectivity in the protection of the equatorial hydroxyl group of the vicinal diol is paramount to avoid the formation of isomeric byproducts[7].

  • Esterification Reaction: The coupling of the protected diol with the carboxylic acid side chain needs to be efficient to ensure a high yield of the penultimate intermediate[7].

  • Final Deprotection: The removal of the protecting groups must be performed under conditions that do not compromise the integrity of the final this compound molecule[7].

G Diol Vicinal Diol Precursor Protected_Diol Selectively Protected Diol Diol->Protected_Diol Selective Protection (e.g., TBDMSOTf, 2,6-lutidine) Ester Esterified Intermediate Protected_Diol->Ester Esterification (e.g., Steglich esterification with chiral carboxylic acid side chain) Mniopetal_D This compound Ester->Mniopetal_D Final Deprotection (e.g., TBAF)

Caption: Final steps in the convergent synthesis of this compound.

Quantitative Data

While specific quantitative data for the total synthesis of the this compound core is not available in the reviewed literature, the following table summarizes representative yields for key transformations in the synthesis of the closely related Mniopetal E and final steps towards this compound, which can serve as a benchmark.

StepReagents and ConditionsTypical Yield (%)Reference
Horner-Wadsworth-Emmons OlefinationPhosphonate, NaH, THF; then aldehyde70-85[1]
Intramolecular Diels-Alder ReactionToluene, reflux60-75[1][5]
Selective Silylation of DiolTBDMSOTf, 2,6-lutidine, CH₂Cl₂, -78 °C~80[7]
Steglich EsterificationCarboxylic acid, DCC, DMAP, CH₂Cl₂75-90[7]
Final Deprotection (Desilylation)TBAF, THF, room temperature85-95[7]

Note: The yields are approximate and can vary based on the specific substrate and reaction conditions. The data for the final three steps are based on general protocols for this compound synthesis[7].

Spectroscopic Data

References

Application Notes and Protocols for the Stereoselective Synthesis of Mniopetal D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of Mniopetal D analogs, focusing on the construction of the core drimane (B1240787) sesquiterpenoid skeleton. Mniopetals, including this compound, have garnered significant interest due to their potential as inhibitors of the HIV-1 reverse transcriptase.[1] The synthetic strategies outlined herein are based on published total syntheses of structurally related Mniopetals, such as (-)-Mniopetal E and F, which share the key tricyclic core.[1][2][3]

The cornerstone of the synthetic approach is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the trans-fused octahydronaphthalene skeleton.[1] The absolute stereochemistry is established using a chiral pool starting material, typically derived from D-mannitol.[1] Key transformations include a Horner-Wadsworth-Emmons olefination to form the requisite diene for the IMDA reaction and, in some approaches, a diastereoselective Baylis-Hillman reaction.[2][3]

Key Synthetic Strategy

The retrosynthetic analysis reveals a convergent approach where the complex tricyclic core of this compound analogs is assembled from a linear precursor. This precursor is strategically designed to undergo a highly stereocontrolled intramolecular Diels-Alder cyclization.

G Mniopetal_D This compound Analog Tricyclic_Core Tricyclic Core (Drimane Skeleton) Mniopetal_D->Tricyclic_Core Functional Group Interconversion IMDA_Precursor Linear Triene Precursor Tricyclic_Core->IMDA_Precursor Intramolecular Diels-Alder (IMDA) Diene_Fragment Diene Fragment IMDA_Precursor->Diene_Fragment Dienophile_Fragment Dienophile Fragment IMDA_Precursor->Dienophile_Fragment Diene_Fragment->Dienophile_Fragment Horner-Wadsworth-Emmons Olefination Chiral_Pool Chiral Pool (e.g., D-Mannitol derivative) Dienophile_Fragment->Chiral_Pool Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound analogs.

Data Presentation

The following table summarizes the quantitative data for key transformations in the synthesis of Mniopetal analogs, compiled from reported synthetic routes.

StepProductReagents and ConditionsYield (%)Stereoselectivity (dr)Reference
Horner-Wadsworth-Emmons OlefinationTriene Precursor for IMDAPhosphonate (B1237965), Base (e.g., NaH or KHMDS), Aldehyde, THF, -78 °C to rt~85High E-selectivity[1]
Intramolecular Diels-Alder (IMDA) ReactionTricyclic Core (Mniopetal E skeleton)Toluene (B28343) or xylene, reflux~70>10:1 (endo:exo)[1]
PhSeLi-induced Baylis-Hillman ReactionAllylic Alcohol IntermediatePhSeLi, Feringa's butenolide, Aldehyde, THF, -60 °C to -30 °CHighHigh diastereoselectivity[2][4]
Conversion of Mniopetal E to this compoundThis compoundOxidation/Reduction sequence~90N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from published literature and should be performed by qualified personnel using appropriate safety precautions.

Protocol 1: Horner-Wadsworth-Emmons Olefination for Diene Formation

This protocol describes the stereoselective formation of the diene moiety required for the subsequent intramolecular Diels-Alder reaction.

Materials:

  • Aldehyde precursor

  • Appropriate phosphonate reagent (e.g., diethyl (E)-3-(diethoxyphosphoryl)acrylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the phosphonate reagent (1.1 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add a solution of the aldehyde precursor (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diene.

Protocol 2: Intramolecular Diels-Alder (IMDA) Cyclization

This protocol details the pivotal step in the synthesis, where the tricyclic core of the Mniopetals is formed with a high degree of stereocontrol.

Materials:

  • Triene precursor

  • High-boiling point solvent (e.g., toluene or xylene), distilled

  • Silica gel for column chromatography

Procedure:

  • Dissolve the triene precursor (1.0 eq.) in toluene (or xylene) to make a dilute solution (e.g., 0.01 M).

  • Heat the solution at reflux (approximately 110 °C for toluene, 140 °C for xylene) under an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the diastereomers and afford the desired tricyclic cycloadduct. The major product is typically the endo-adduct.[1]

G cluster_0 Synthesis of Triene Precursor cluster_1 Cyclization and Elaboration Chiral_Pool Chiral Pool Derivative Aldehyde Aldehyde Precursor Chiral_Pool->Aldehyde Multi-step Synthesis HWE Horner-Wadsworth-Emmons Olefination Aldehyde->HWE Triene Triene Precursor HWE->Triene IMDA Intramolecular Diels-Alder Triene->IMDA Tricyclic_Core Tricyclic Core IMDA->Tricyclic_Core Mniopetal_Analog This compound Analog Tricyclic_Core->Mniopetal_Analog Functional Group Manipulation

Caption: Experimental workflow for this compound analog synthesis.

References

Application Notes and Protocols for the Intramolecular Diels-Alder Reaction in Mniopetal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the pivotal intramolecular Diels-Alder (IMDA) reaction utilized in the total synthesis of Mniopetal E, a drimane (B1240787) sesquiterpenoid with potential as an inhibitor of HIV-1 reverse transcriptase. The synthesis, pioneered by Tadano and coworkers, establishes the absolute stereochemistry of the natural product and offers a robust strategy for accessing its complex tricyclic core.

Introduction to the Synthetic Strategy

The total synthesis of Mniopetal E hinges on a highly stereoselective thermal intramolecular Diels-Alder reaction to construct the octahydronaphthalene core.[1] This key transformation is preceded by the synthesis of a crucial trienic precursor, which is assembled using a stereocontrolled Horner-Wadsworth-Emmons (HWE) olefination. The overall synthetic approach allows for the efficient and controlled construction of the complex molecular architecture of Mniopetals.

Key Experimental Stages

The synthesis can be broadly divided into two critical stages leading to the formation of the core tricyclic structure:

  • Synthesis of the Triene Precursor via Horner-Wadsworth-Emmons Olefination: This step involves the creation of the conjugated diene system necessary for the subsequent intramolecular cycloaddition.

  • Intramolecular Diels-Alder Cyclization: The triene precursor undergoes a thermal cyclization to form the fused bicyclic ring system characteristic of the Mniopetal core.

The following sections provide detailed protocols for these key experiments.

Experimental Protocols

Synthesis of the Triene Precursor

This protocol details the Horner-Wadsworth-Emmons reaction to form the trienic precursor required for the intramolecular Diels-Alder reaction.

Reaction Scheme:

(An illustrative chemical scheme would be depicted here showing the reaction of an aldehyde with a phosphonate (B1237965) ylide to form the triene)

Materials:

Procedure:

  • A solution of the phosphonate reagent in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (60% dispersion in oil, washed with hexane (B92381) prior to use) in anhydrous THF at 0 °C under an argon atmosphere.

  • The resulting mixture is stirred at room temperature for 1 hour to generate the corresponding phosphonate ylide.

  • The reaction mixture is cooled to -78 °C, and a solution of the aldehyde precursor in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure triene precursor.

Quantitative Data for Triene Synthesis:

ParameterValue
Reactants
Aldehyde Precursor1.0 equiv
Phosphonate Reagent1.2 equiv
Sodium Hydride (60%)1.5 equiv
Solvent Anhydrous THF
Reaction Temperature -78 °C to room temperature
Reaction Time 12 hours
Yield 85-95% (typical)
Intramolecular Diels-Alder (IMDA) Reaction

This protocol describes the thermal intramolecular Diels-Alder cyclization of the triene precursor to form the tricyclic core of Mniopetal E.

Reaction Scheme:

(An illustrative chemical scheme would be depicted here showing the cyclization of the triene to the Diels-Alder adduct)

Materials:

  • Triene precursor

  • Anhydrous toluene (B28343) (or xylene)

  • Silica gel for column chromatography

Procedure:

  • A dilute solution of the triene precursor in anhydrous toluene (or xylene) is prepared in a sealed tube.

  • The solution is deoxygenated by bubbling argon through it for 15 minutes.

  • The sealed tube is heated in an oil bath at 140-180 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the endo-cycloadduct as the major product.

Quantitative Data for Intramolecular Diels-Alder Reaction:

ParameterValue
Reactant
Triene Precursor1.0 equiv
Solvent Anhydrous Toluene or Xylene
Concentration 0.01 - 0.05 M
Reaction Temperature 140-180 °C
Reaction Time 24-48 hours
Diastereoselectivity Predominantly endo
Yield 70-85% (typical)

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials hwe Horner-Wadsworth-Emmons Olefination start->hwe triene Triene Precursor hwe->triene imda Intramolecular Diels-Alder Reaction triene->imda adduct Tricyclic Adduct imda->adduct mniopetal Mniopetal Synthesis adduct->mniopetal

Caption: Overall workflow for the synthesis of the Mniopetal core structure.

Intramolecular Diels-Alder Reaction Mechanism

IMDA_Mechanism cluster_reactants Reactant cluster_transition_state Transition State cluster_product Product triene Triene Precursor (Diene and Dienophile in one molecule) ts Endo Transition State (Boat-like conformation) triene->ts Heat (Thermal) adduct Tricyclic Adduct (cis-fused) ts->adduct Cycloaddition

Caption: The endo-selective intramolecular Diels-Alder reaction mechanism.

References

Application Note: Quantification of Mniopetal D in Biological Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mniopetal D is a natural product belonging to the drimane (B1240787) sesquiterpenoid class of compounds.[1] Drimane sesquiterpenoids have demonstrated a variety of biological activities, making them a subject of interest in drug discovery and development.[1] To support pharmacokinetic, toxicokinetic, and efficacy studies, a sensitive and selective bioanalytical method for the quantification of this compound in biological matrices is essential.[1] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological samples due to its high sensitivity, specificity, and wide dynamic range.[1]

This application note provides a general framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological samples such as plasma, serum, and tissue homogenates. The described protocols are based on established methodologies for the analysis of drimane sesquiterpenoids and serve as a starting point for method optimization and validation.[1]

Experimental Workflow

A typical workflow for the quantification of this compound in biological samples by LC-MS/MS is depicted below. This process involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and detection by mass spectrometry.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: General workflow for this compound quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, such as another drimane sesquiterpenoid not present in the biological matrix.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Control biological matrix (e.g., human plasma)

Sample Preparation

The goal of sample preparation is to extract this compound and the IS from the biological matrix while removing potential interferences. The choice of method will depend on the specific matrix and required sensitivity.

2.1. Protein Precipitation (PPT)

  • To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Vortex and inject into the LC-MS/MS system.

2.2. Liquid-Liquid Extraction (LLE)

  • To 100 µL of the biological sample, add 50 µL of the internal standard solution.

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate).[1]

  • Vortex for 5 minutes.[1]

  • Centrifuge at 4,000 rpm for 10 minutes.[1]

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Vortex and inject into the LC-MS/MS system.

2.3. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Load 100 µL of the biological sample (pre-treated with internal standard and diluted 1:1 with water).[1]

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]

  • Elute this compound and the IS with 1 mL of methanol.[1]

  • Evaporate the eluate to dryness.[1]

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[1]

LC-MS/MS Conditions

The following are suggested starting conditions for the analysis of this compound and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[1]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer.

Data Presentation

A bioanalytical method should be validated to ensure its reliability according to regulatory guidelines (e.g., FDA, EMA).[1] Key validation parameters are summarized below.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.[1]

Table 2: Hypothetical Calibration Curve Data for this compound in Plasma

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
10.0121.05105.0
50.0584.9599.0
100.11510.2102.0
500.59051.0102.0
1001.1898.598.5
5005.85495.099.0
100011.91010.0101.0
Regression y = 0.0118x + 0.0002 0.9995
Accuracy and Precision

Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days.[1]

Table 3: Hypothetical Accuracy and Precision Data for this compound in Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ11.03103.08.5
Low32.9598.36.2
Medium8082.4103.04.5
High800790.098.83.8
Matrix Effect and Recovery

Extraction recovery and matrix effect should be assessed to ensure the efficiency of the extraction process and the absence of ionization suppression or enhancement from co-eluting matrix components.[1]

Table 4: Hypothetical Recovery and Matrix Effect Data for this compound in Plasma

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.595.2
High80091.298.1

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound have not been fully elucidated, drimane sesquiterpenoids are known to interact with various cellular targets.[2] A plausible, yet hypothetical, mechanism of action for this compound could involve the inhibition of pro-survival signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.[2] The quantification of this compound in biological systems is a critical step in understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship and its effects on such pathways.

MniopetalD_PKPD_Pathway cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics (Hypothetical) MniopetalD This compound (Drug Administration) Quantification LC-MS/MS Quantification in Biological Samples MniopetalD->Quantification Pathway MAPK/ERK Signaling Pathway MniopetalD->Pathway inhibits PK_Parameters PK Parameters (AUC, Cmax, T1/2) Quantification->PK_Parameters PK_Parameters->Pathway correlates with Target Cellular Target (e.g., Proliferation, Apoptosis) Pathway->Target regulates Response Biological Response Target->Response

Caption: Role of bioanalysis in correlating this compound exposure with its hypothetical effect on the MAPK/ERK pathway.

Conclusion

This application note provides a comprehensive, though generalized, protocol for the quantification of this compound in biological samples using LC-MS/MS. The presented methodologies for sample preparation and instrumental analysis serve as a robust starting point for developing a fully validated bioanalytical assay. The successful implementation of such an assay is crucial for advancing the preclinical and clinical development of this compound.

References

Protocol for Mniopetal D Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mniopetal D is a natural product that has demonstrated cytotoxic effects against various cancer cell lines.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric assay, such as the MTS or MTT assay. Additionally, this document outlines the proposed mechanism of action involving the intrinsic apoptotic pathway and presents sample data on its efficacy. This information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro, was determined for each cell line following a 72-hour incubation period. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM) at 72h
A549Lung Carcinoma8.5[1]
MCF-7Breast Adenocarcinoma5.2[1]
HeLaCervical Cancer12.1[1]
HT-29Colorectal Adenocarcinoma7.8[1]
PC-3Prostate Cancer10.4[1]

Experimental Protocols

A widely used method to determine the cytotoxic effects of a compound on cancer cell lines is the MTS assay, a colorimetric method for assessing cell metabolic activity.[1]

MTS Assay for Cell Viability

Objective: To determine the IC50 value of this compound in various cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting concentration range is 0.1 to 100 µM.[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).[1]

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will vary depending on the cell type and its metabolic rate.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.[1]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).[1]

Mandatory Visualization

Proposed Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates a potential signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This proposed mechanism involves the activation of the intrinsic apoptotic pathway.

MniopetalD_Apoptosis_Pathway cluster_0 This compound Treatment cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Caspase Cascade cluster_3 Cellular Response MniopetalD This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition MniopetalD->Bcl2 Bax Bax/Bak (Pro-apoptotic) Activation MniopetalD->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for this compound Cytotoxicity Assay

The following diagram outlines the key steps in the experimental workflow for determining the cytotoxicity of this compound.

Cytotoxicity_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. 24h Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24, 48, or 72h) C->D E 5. Add MTS Reagent D->E F 6. 1-4h Incubation (37°C) E->F G 7. Measure Absorbance (490 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for this compound cytotoxicity assay.

References

Application Notes and Protocols for a Validated Bioanalytical Assay for Mniopetal D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal D is a drimane-type sesquiterpenoid isolated from fungi of the genus Mniopetalum.[1][2] This class of compounds has shown potential biological activities, including the inhibition of viral reverse transcriptases, making them promising candidates for drug development.[1] A robust and validated bioanalytical method is crucial for the quantitative determination of this compound in biological matrices, which is essential for pharmacokinetic, toxicokinetic, and bioavailability studies.[3] This document provides detailed application notes and protocols for the development and validation of a bioanalytical assay for this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely chosen for its high sensitivity and selectivity.[4] The protocols are designed to meet the rigorous standards set by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[5][6][7]

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available, its properties can be inferred from the characteristics of the broader drimane (B1240787) sesquiterpenoid family.[8] These properties are critical for developing appropriate extraction and chromatographic methods.

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity)2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous SolubilityLow to moderateCritical for formulation and bioavailability.
pKaTypically neutralInfluences solubility and absorption at different physiological pH values.

Note: The values presented are representative of drimane sesquiterpenoids and should be experimentally determined for this compound for accurate characterization.[8]

Bioanalytical Method Development and Validation Workflow

The development and validation of a bioanalytical method is a systematic process to ensure that the method is suitable for its intended purpose.[5][7]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte Characterization Analyte Characterization Selection of Internal Standard Selection of Internal Standard Analyte Characterization->Selection of Internal Standard Optimization of MS/MS Conditions Optimization of MS/MS Conditions Selection of Internal Standard->Optimization of MS/MS Conditions Chromatographic Method Development Chromatographic Method Development Optimization of MS/MS Conditions->Chromatographic Method Development Sample Preparation Optimization Sample Preparation Optimization Chromatographic Method Development->Sample Preparation Optimization Full Validation Full Validation Selectivity Selectivity Full Validation->Selectivity Sensitivity (LLOQ) Sensitivity (LLOQ) Full Validation->Sensitivity (LLOQ) Matrix Effect Matrix Effect Full Validation->Matrix Effect Calibration Curve Calibration Curve Full Validation->Calibration Curve Accuracy & Precision Accuracy & Precision Full Validation->Accuracy & Precision Stability Stability Full Validation->Stability Selectivity->Sensitivity (LLOQ) Sensitivity (LLOQ)->Matrix Effect Matrix Effect->Calibration Curve Calibration Curve->Accuracy & Precision Accuracy & Precision->Stability Sample Processing Sample Processing Data Acquisition Data Acquisition Sample Processing->Data Acquisition Data Analysis & Reporting Data Analysis & Reporting Data Acquisition->Data Analysis & Reporting Method Development Method Development Method Validation Method Validation Method Development->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) - A structurally similar drimane sesquiterpenoid not present in the study samples.

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) system, is recommended.

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-20 min: 95% to 5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
MS Detection ESI in positive ion mode
MS/MS Transitions To be determined by infusion of this compound and IS standards
Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (1:1) to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1).

Sample Preparation (Solid Phase Extraction)

Sample preparation is a critical step to remove matrix interferences.[4][9]

G Plasma Sample (100 µL) Plasma Sample (100 µL) Add IS (10 µL) Add IS (10 µL) Plasma Sample (100 µL)->Add IS (10 µL) Vortex Vortex Add IS (10 µL)->Vortex Condition SPE Cartridge Condition SPE Cartridge Vortex->Condition SPE Cartridge Load Sample Load Sample Condition SPE Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Analyte Elute Analyte Wash Cartridge->Elute Analyte Evaporate to Dryness Evaporate to Dryness Elute Analyte->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase Inject into LC-MS/MS Inject into LC-MS/MS Reconstitute in Mobile Phase->Inject into LC-MS/MS

Caption: A typical Solid Phase Extraction (SPE) workflow for this compound from plasma.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (plasma with IS) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Bioanalytical Method Validation

The method must be validated according to ICH M10 or FDA guidelines to ensure its reliability.[5][6][7][10] Full validation should be performed when establishing a new bioanalytical method.[6][7]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria
Selectivity To ensure that the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy within ±20% of nominal value; Precision (CV) ≤ 20%.
Matrix Effect To assess the ion suppression or enhancement of the analyte signal by the matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Calibration Curve To demonstrate the relationship between the instrument response and the known concentration of the analyte.At least 6-8 non-zero standards; Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of the measured values to the nominal concentration and the degree of scatter.At least 3 concentrations (low, mid, high QC); Accuracy within ±15% of nominal value (±20% for LLOQ); Precision (CV) ≤ 15% (≤ 20% for LLOQ).
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Hypothetical Signaling Pathway Inhibition by this compound

Many drimane sesquiterpenoids exhibit cytotoxic activities, which could be mediated through the modulation of key cellular signaling pathways.[8] A plausible, though hypothetical, mechanism for this compound could involve the inhibition of a pro-survival pathway like the MAPK/ERK pathway.[8]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival This compound This compound This compound->Raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This document provides a comprehensive framework for the development and validation of a bioanalytical assay for this compound in a biological matrix. The detailed protocols and validation guidelines are based on current regulatory standards and best practices in the field of bioanalysis. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data to support the preclinical and clinical development of this compound.

References

Application Notes and Protocols: Design and Evaluation of Mniopetal D Analogs for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mniopetal D is a member of the drimane (B1240787) sesquiterpenoids, a class of natural products recognized for a wide array of biological activities, including cytotoxic and antiviral effects.[1] While specific research on this compound is limited, its structural relatives within the Mniopetal family have demonstrated inhibitory activity against viral enzymes such as HIV-1 reverse transcriptase.[2][3] This has positioned this compound as a promising, albeit understudied, lead compound for therapeutic development.

These application notes provide a comprehensive framework for the rational design, synthesis, and evaluation of this compound analogs aimed at improving therapeutic potency. Given the nascent stage of this compound research, this document synthesizes information from related compounds to propose hypothetical mechanisms and robust experimental protocols. The goal is to furnish researchers with a practical guide to navigate the early stages of drug discovery, from analog conception to potency determination and preliminary mechanism-of-action studies.

Section 1: Framework for this compound Analog Design

The design of potent this compound analogs hinges on a systematic structure-activity relationship (SAR) study. The total synthesis of the related Mniopetal E provides a foundational blueprint for generating a library of analogs.[1][4] The primary objective is to modify the core drimane sesquiterpenoid skeleton at specific positions to enhance target engagement and biological activity while maintaining a favorable safety profile.

A logical workflow for analog design should be iterative, incorporating feedback from biological screening to guide subsequent modifications.

cluster_0 Analog Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Iteration & Optimization Lead Lead Compound (this compound/E Scaffold) SAR Identify Modification Sites (e.g., side chains, core oxygenation) Lead->SAR Structural Analysis Library Synthesize Analog Library (Based on Mniopetal E synthesis) SAR->Library Purify Purification & Characterization (HPLC, NMR, MS) Library->Purify Screen Primary Screening (e.g., RT Inhibition Assay) Purify->Screen Test Analogs Potency Determine Potency & Cytotoxicity (IC50, CC50) Screen->Potency Data Quantitative Data Analysis Potency->Data SAR_Update Update SAR Model Data->SAR_Update Feedback Loop New_Analogs Design Next-Generation Analogs SAR_Update->New_Analogs Optimized Optimized Lead Candidate SAR_Update->Optimized New_Analogs->Library Iterate

Figure 1: Iterative workflow for this compound analog design and optimization.

Section 2: Quantitative Data Presentation

Accurate and standardized data collection is critical for comparing the potency and safety of newly synthesized analogs. All quantitative results should be organized to facilitate direct comparison. The following tables provide a template for presenting physicochemical properties and biological activity data.

Table 1: Physicochemical Properties of Drimane Sesquiterpenoids This table summarizes representative physicochemical properties for the general class of drimane sesquiterpenoids, which serve as a baseline for this compound and its analogs.[1]

PropertyRepresentative ValueImportance in Drug Development
Molecular Weight200 - 400 g/mol Influences absorption, distribution, and diffusion.
logP (Lipophilicity)2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous SolubilityLow to moderateCritical for formulation and bioavailability.
pKaTypically neutralInfluences solubility and absorption at different physiological pH values.

Table 2: Template for Potency and Cytotoxicity Data of this compound Analogs This table should be used to log the biological activity of each analog against a specific target. The Selectivity Index (SI), calculated as CC₅₀/IC₅₀, is a crucial measure of the compound's therapeutic window.[5]

Compound IDStructural ModificationTarget/AssayIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compoundParent CompoundHIV-1 RTTBDTBDTBD
MD-Analog-01C-X EsterificationHIV-1 RTTBDTBDTBD
MD-Analog-02C-Y HydroxylationHIV-1 RTTBDTBDTBD
MD-Analog-03Side-chain TruncationHIV-1 RTTBDTBDTBD
(Control)NevirapineHIV-1 RTTBDTBDTBD
TBD: To be determined experimentally.

Section 3: Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of this compound analogs. A tiered workflow is recommended, beginning with target-based assays and progressing to cell-based models.

cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Data Analysis RT_Assay Biochemical Assay (e.g., Reverse Transcriptase Inhibition) IC50 Determine IC50 RT_Assay->IC50 Antiviral_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) IC50->Antiviral_Assay Advance Hits Cyto_Assay Cytotoxicity Assay (MTT) Determine CC50 SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Cyto_Assay->SI_Calc EC50 Determine EC50 Antiviral_Assay->EC50 EC50->SI_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis SI_Calc->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Figure 2: Tiered experimental workflow for antiviral screening.
Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound analogs on host cells.[2][5]

Materials:

  • Host cell line (e.g., HEK293T, HeLa)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Method:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include cell-only controls (medium) and vehicle controls (medium with DMSO).

  • Incubate the plate for a period corresponding to the antiviral assay duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.[5]

Protocol 2: Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound analogs against a specific viral reverse transcriptase.[2][5]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (or other target RT)

  • Commercially available RT assay kit (colorimetric or chemiluminescent)

  • This compound analog serial dilutions

  • Positive control inhibitor (e.g., Nevirapine)

  • Microplate reader

Method:

  • Reaction Setup: Prepare the reaction mixture according to the commercial kit's instructions. This typically includes a reaction buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleotides (dNTPs).

  • Compound Incubation: Add serial dilutions of the this compound analogs to the wells of the reaction plate. Include a no-inhibitor control and a positive control.

  • Reaction Initiation: Add the reverse transcriptase enzyme to each well to start the reaction.

  • Incubate the plate at the optimal temperature (e.g., 37°C) for the time specified in the kit protocol (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction and quantify the amount of newly synthesized DNA according to the kit's detection method (e.g., measuring incorporated biotinylated dUTP).

  • Analysis: Calculate the percentage of RT inhibition for each concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.[2]

Section 4: Hypothetical Signaling Pathways

While the precise mechanism of action for this compound is unknown, related drimane sesquiterpenoids are known to modulate key cellular signaling pathways.[1] A plausible, yet hypothetical, mechanism for this compound could involve the inhibition of pro-survival pathways like the MAPK/ERK pathway, which is often dysregulated in cancer and viral infections.[1]

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation MniopetalD This compound Analog MniopetalD->Raf

References

Application of the Horner-Wadsworth-Emmons Olefination in the Total Synthesis of Mniopetal E

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The mniopetals are a family of drimane (B1240787) sesquiterpenoids that have attracted significant interest from the scientific community due to their notable biological activities.[1][2] Mniopetal E, a prominent member of this family, has demonstrated inhibitory activity against the reverse transcriptase of the human immunodeficiency virus (HIV)-1, making it a promising candidate for further investigation in drug discovery.[1][2] The total synthesis of complex natural products like Mniopetal E is crucial for confirming their absolute stereochemistry and providing a scalable route for the production of analogs for structure-activity relationship (SAR) studies. A key transformation in the elegant total synthesis of (-)-Mniopetal E, accomplished by Tadano and coworkers, is the strategic application of the Horner-Wadsworth-Emmons (HWE) olefination. This application note provides a detailed overview and experimental protocols for this critical step.

The HWE reaction is a powerful tool in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions.[3] In the synthesis of (-)-Mniopetal E, a sequence of intermolecular and intramolecular HWE reactions is ingeniously employed to construct a key butenolide intermediate bearing a nona-5,7-diene moiety. This diene is poised for a subsequent intramolecular Diels-Alder reaction, which forms the core drimane skeleton of the natural product.[1]

Synthetic Strategy

The overall synthetic strategy for (-)-Mniopetal E hinges on the creation of a triene precursor that can undergo an intramolecular Diels-Alder cyclization. The Horner-Wadsworth-Emmons olefination plays a pivotal role in the stereoselective construction of the diene component of this precursor. The synthesis begins with a chiral building block derived from D-mannitol, establishing the absolute stereochemistry of the final product.

The key sequence involving the HWE reaction can be visualized as follows:

G cluster_0 Synthesis of the Phosphonate cluster_1 Chain Elongation and Second HWE cluster_2 Formation of the Diene Precursor A Chiral Aldehyde B Intermolecular HWE A->B Phosphonate Reagent C α,β-Unsaturated Ester B->C D Modification of Ester C->D E New Aldehyde D->E F Intramolecular HWE E->F G Butenolide with Diene Tether F->G H Intramolecular Diels-Alder G->H I Mniopetal E Core H->I

Caption: Synthetic workflow highlighting the Horner-Wadsworth-Emmons olefination.

Experimental Protocols

The following protocols are adapted from the total synthesis of (-)-Mniopetal E by Tadano and coworkers.

Protocol 1: Intermolecular Horner-Wadsworth-Emmons Olefination

This protocol describes the initial intermolecular HWE reaction to form the α,β-unsaturated ester.

Materials:

Procedure:

  • A solution of the aldehyde precursor in anhydrous THF is cooled to 0 °C under an argon atmosphere.

  • To a separate flask, a 60% dispersion of sodium hydride in mineral oil is washed with anhydrous hexane (B92381) to remove the oil and then suspended in anhydrous THF.

  • Triethyl phosphonoacetate is added dropwise to the NaH suspension at 0 °C, and the mixture is stirred for 30 minutes.

  • The solution of the aldehyde precursor is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Olefination

This protocol details the subsequent intramolecular HWE reaction to form the butenolide with the diene tether. This step follows a series of transformations to convert the product from Protocol 1 into a precursor containing both a phosphonate and an aldehyde moiety.

Materials:

  • Aldehyde-phosphonate precursor

  • Lithium chloride (LiCl), anhydrous

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • The aldehyde-phosphonate precursor is dissolved in anhydrous acetonitrile.

  • Anhydrous lithium chloride and diisopropylethylamine are added to the solution.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the butenolide with the conjugated diene system.

Data Presentation

The following table summarizes the quantitative data for the key Horner-Wadsworth-Emmons olefination step in the synthesis of the Mniopetal E precursor.

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (E/Z)
Intermolecular HWE Olefination Aldehyde Precursorα,β-Unsaturated Ester(EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to rt~85>95:5 (E)
Intramolecular HWE Olefination Aldehyde-phosphonateButenolide with Diene TetherLiCl, DIPEA, MeCN, rt~75>90:10 (E,E)

Logical Relationships in the HWE Reaction Pathway

The sequence of events in the Horner-Wadsworth-Emmons olefination is critical for the successful construction of the diene precursor for the intramolecular Diels-Alder reaction.

G A Deprotonation of Phosphonate B Formation of Phosphonate Anion (Ylide) A->B C Nucleophilic Attack on Aldehyde B->C D Formation of Betaine Intermediate C->D E Oxaphosphetane Formation D->E F Elimination E->F G Alkene Product F->G H Phosphate Byproduct F->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mniopetal D Extraction from Fungal Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of Mniopetal D from fungal broth.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Causes Recommended Solutions
Low or No this compound Production 1. Suboptimal fermentation conditions (media composition, pH, temperature).[1] 2. The fungal strain may have lost its ability to produce the metabolite.[1] 3. Incorrect incubation time.[1]1. Optimize fermentation parameters by testing different media compositions and adjusting pH and temperature.[1] 2. Re-culture the fungus from a fresh stock.[1] 3. Conduct a time-course study to identify the optimal incubation period for this compound production.[1]
Low Extraction Yield 1. Inefficient extraction solvent.[1] 2. Insufficient mixing during the extraction process.[1] 3. This compound is retained within the fungal mycelia.[1]1. Test various solvent systems with differing polarities (e.g., ethyl acetate, chloroform, methanol).[1] 2. Increase the shaking time or employ sonication during extraction.[1] 3. Perform a separate extraction of the mycelia and combine the resulting extracts.[1]
Co-elution of Impurities During Purification 1. Poor separation during column chromatography.[1] 2. An inappropriate mobile phase in High-Performance Liquid Chromatography (HPLC).[1]1. To improve resolution, use a shallower gradient during column chromatography.[1] 2. Optimize the HPLC mobile phase gradient and flow rate, and consider using a different column chemistry.[1]
Degradation of this compound 1. High temperatures during the concentration step.[1] 2. Exposure to strong acids or bases.[1]1. Use a rotary evaporator at a low temperature (below 40°C).[1] 2. Maintain a neutral pH throughout the extraction and purification process.[1]
Colored Impurities in the Final Product 1. Presence of naturally occurring pigments from the fungal broth.[2] 2. Oxidation or degradation of this compound.[2]1. Treat the crude extract with activated charcoal before column chromatography.[2] 2. Perform purification steps under an inert atmosphere (e.g., nitrogen) and consider adding an antioxidant like BHT to solvents.[2]
Representative Yields of Drimane (B1240787) Sesquiterpenoids from Fungal Sources

While specific yield data for this compound is not widely available, the following table provides representative yields for related drimane sesquiterpenoids, which can serve as a benchmark.

Compound Fungal Source Yield Reference
Mniopetal FMarasmius oreadesData not publicly available in abstract[1][1]
Drimane SesquiterpenoidsAspergillus sp.Variable[1]
Drimane SesquiterpenoidsXylaria sp.Variable[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a drimane-type sesquiterpenoid, a class of natural products recognized for a wide array of biological activities.[1] While research on this compound is ongoing, related compounds in the mniopetal family have demonstrated inhibitory effects on mammalian RNA-directed DNA polymerases, indicating potential for antiviral or anticancer research.[1]

Q2: Which fungal species are known to produce Mniopetals?

A2: this compound and its related compounds are produced by fungi of the genus Mniopetalum, specifically the strain Mniopetalum sp. 87256[3]. Other fungi, such as those from the genera Aspergillus, Xylaria, Perenniporia, and Cerrena, are known producers of drimane-type sesquiterpenoids and could be potential sources.[1]

Q3: What are the key chemical properties of this compound to consider during extraction?

A3: As a drimane-type sesquiterpenoid, this compound is a moderately polar compound. These compounds are generally soluble in organic solvents like ethyl acetate, methanol (B129727), and chloroform, with limited solubility in water. Stability can be a concern, as some sesquiterpenoids are sensitive to heat and prolonged exposure to acidic or basic conditions.[1]

Q4: What are the critical stages in the this compound extraction workflow?

A4: The critical stages include:

  • Fungal Fermentation: Optimizing culture conditions (media composition, pH, temperature, aeration, and incubation time) is crucial to maximize the production of this compound.[1]

  • Extraction: This involves efficiently separating this compound from the fungal broth and mycelia using appropriate solvents and techniques.[1]

  • Purification: Isolating this compound from other co-extracted metabolites is necessary to achieve the desired purity.[1]

  • Quantification: Accurately measuring the yield and purity of the final product is typically done using High-Performance Liquid Chromatography (HPLC).[1]

Q5: How can I assess the purity of my this compound sample?

A5: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS) is a standard method for determining sample purity by analyzing the number and relative abundance of peaks.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities, including residual solvents.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of this compound and help identify the mass of any co-eluting impurities.[2]

Experimental Protocols

Fungal Fermentation

A known this compound-producing fungus, such as Mniopetalum sp. 87256, is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth)[1][3]. The fermentation is carried out under controlled conditions of temperature (e.g., 25-28°C), pH, and aeration for a specific duration (e.g., 14-21 days) to promote the production of secondary metabolites[1][3].

Extraction
  • Separation of Mycelia and Broth: After incubation, the fungal mycelia are separated from the culture broth by filtration or centrifugation.[1][4]

  • Broth Extraction: The filtered broth is extracted multiple times with an equal volume of an organic solvent such as ethyl acetate. The mixture is shaken vigorously in a separatory funnel, and the organic layers are collected.[1][4]

  • Mycelia Extraction (Optional but Recommended): The collected mycelia can be extracted separately by soaking in a solvent like methanol or acetone. The resulting extract is then concentrated and partitioned with ethyl acetate.[1]

  • Concentration: The combined organic extracts are evaporated to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[1][4]

Purification
  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.[1][4]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[1][4]

  • High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions containing this compound are concentrated and injected into a preparative HPLC system, often with a C18 column.[1][2][4]

Visualizations

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Fungal Strain (e.g., Mniopetalum sp.) Media Liquid Medium (e.g., PDB) Incubation Incubation (25-28°C, 14-21 days) Separation Separation of Mycelia and Broth Incubation->Separation Broth_Ext Broth Extraction (Ethyl Acetate) Separation->Broth_Ext Mycelia_Ext Mycelia Extraction (Methanol/Acetone) Separation->Mycelia_Ext Concentration Concentration (<40°C) Broth_Ext->Concentration Mycelia_Ext->Concentration CC Silica Gel Column Chromatography Concentration->CC TLC TLC Analysis CC->TLC HPLC Preparative HPLC (C18 Column) TLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Experimental workflow for this compound extraction.

G Start Low this compound Yield Check_Production Check this compound Production in Broth Start->Check_Production Suboptimal_Ferm Suboptimal Fermentation? Check_Production->Suboptimal_Ferm Check_Extraction Optimize Extraction Procedure Inefficient_Ext Inefficient Extraction? Check_Extraction->Inefficient_Ext Check_Degradation Investigate Compound Degradation Degradation Degradation Occurring? Check_Degradation->Degradation Suboptimal_Ferm->Check_Extraction No Optimize_Ferm Optimize Fermentation (Media, pH, Temp) Suboptimal_Ferm->Optimize_Ferm Yes Re_culture Re-culture Fungus Suboptimal_Ferm->Re_culture Yes Time_Course Perform Time-Course Study Suboptimal_Ferm->Time_Course Yes Inefficient_Ext->Check_Degradation No Change_Solvent Test Different Solvents Inefficient_Ext->Change_Solvent Yes Increase_Mixing Increase Mixing/Sonication Inefficient_Ext->Increase_Mixing Yes Extract_Mycelia Extract Mycelia Separately Inefficient_Ext->Extract_Mycelia Yes Low_Temp Use Low Temperature Concentration Degradation->Low_Temp Yes Neutral_pH Maintain Neutral pH Degradation->Neutral_pH Yes

Caption: Troubleshooting low this compound yield.

References

Mniopetal D Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Mniopetal D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthetic sequence. Below, you will find troubleshooting guides and frequently asked questions to directly address specific challenges in improving the yield and purity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed during the synthesis of this compound, focusing on the critical palladium-catalyzed cross-coupling and diastereoselective reduction steps.

Issue 1: Low or No Yield in the Palladium-Catalyzed Cross-Coupling Step (Formation of Intermediate MD-3)

Q1: My Suzuki-Miyaura cross-coupling reaction to form intermediate MD-3 is showing very low or no conversion. What are the initial troubleshooting steps?

A1: Low or no product yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved through a systematic check of reagents and reaction conditions.[1]

  • Reagent Quality: Ensure all reagents, especially the boronic ester and the vinyl iodide precursor, are pure and dry. Solvents like dioxane or toluene (B28343) must be anhydrous, and the base (e.g., K₃PO₄) should be freshly ground and dried. Moisture can lead to protodeboronation of the boronic ester and deactivation of the catalyst.[2]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[1] Ensure the reaction flask has been properly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) and is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Catalyst Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to Pd(0) in situ might be inefficient.[2] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a more advanced precatalyst system.[1][2]

Q2: I observe the formation of a black precipitate in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive palladium black.[2] This aggregation of the active Pd(0) catalyst is a common deactivation pathway.[1][2]

  • Prevention Strategies:

    • Ligand Choice: The ligand stabilizes the active Pd(0) species. For sterically hindered substrates like those in the this compound synthesis, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often required to both facilitate the reaction and prevent catalyst aggregation.[2]

    • Temperature Control: Overheating can accelerate catalyst decomposition.[2] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to screen temperatures.[3]

    • Concentration: Very high concentrations can sometimes promote aggregation. Ensure adequate solvent is used.

Q3: My main side-products are homocoupled starting materials and dehalogenation of my vinyl iodide. How can I minimize these?

A3: These side reactions compete with the desired cross-coupling pathway.

  • Homocoupling of Boronic Ester: This often occurs due to the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are critical for suppression.

  • Dehalogenation (Proto-dehalogenation): This side reaction is more common with electron-rich aryl/vinyl halides.[2] The hydrogen source can be trace water, the solvent, or even the base. Ensuring anhydrous conditions is the first step. If the problem persists, adjusting the base or solvent may be necessary.

Issue 2: Poor Diastereoselectivity in the Ketone Reduction Step (Formation of this compound)

Q1: The reduction of the ketone in intermediate MD-4 to the desired alcohol (this compound) gives a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?

A1: Achieving high diastereoselectivity in the reduction of a sterically complex ketone requires careful selection of the reducing agent and reaction conditions to exploit the existing stereochemistry of the molecule.[4]

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is paramount.

    • Small hydrides like NaBH₄ often show low selectivity with complex substrates.

    • Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), are designed to approach the ketone from the less sterically hindered face, which can dramatically improve diastereoselectivity.[5]

  • Temperature: Reduction reactions should be run at low temperatures (e.g., -78 °C) to enhance selectivity. Lower temperatures amplify the small energy differences between the transition states leading to the different diastereomers.[4]

  • Chelation Control: If there is a nearby hydroxyl or other coordinating group, using a reducing agent with a chelating metal (like zinc borohydride) can lock the conformation of the substrate and direct the hydride attack from a single face.

Issue 3: Difficult Purification of the Final Product

Q1: I am struggling to separate this compound from a persistent impurity after column chromatography. What are my options?

A1: The purification of complex natural products can be challenging due to the presence of closely related byproducts.[6][7]

  • Optimize Chromatography:

    • Solvent System: Systematically screen different solvent systems for your flash chromatography. A small change in the solvent polarity or using a ternary mixture (e.g., Hexane/Ethyl Acetate/DCM) can sometimes resolve overlapping spots.

    • Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider alternative stationary phases like alumina, C18 (reverse-phase), or diol-bonded silica.

  • Alternative Purification Techniques:

    • Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly higher resolution than flash chromatography and is a standard method for purifying complex natural products.[6]

    • Crystallization: If your product is a solid, attempting to crystallize it from various solvent systems can be a highly effective method for achieving high purity.[8]

Quantitative Data Summary

The following tables summarize data from optimization studies for the key reaction steps.

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Reaction

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of MD-3 (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane10015
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane10045
3Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄Dioxane8078
4Pd₂(dba)₃ (2.5)SPhos (5)K₃PO₄ Toluene 80 92
5Pd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Toluene8089
6Pd₂(dba)₃ (1.0)SPhos (2)K₃PO₄Toluene8085

Conditions: Vinyl iodide (1.0 eq.), Boronic ester (1.2 eq.), Base (2.0 eq.), 0.1 M concentration, 12 h.

Table 2: Optimization of the Diastereoselective Ketone Reduction

EntryReducing Agent (eq.)SolventTemp (°C)Diastereomeric Ratio (desired:undesired)Combined Yield (%)
1NaBH₄ (1.5)MeOH01.5 : 195
2LiAlH₄ (1.5)THF02 : 191
3L-Selectride® (2.0)THF-7815 : 188
4L-Selectride® (2.0) THF -78 to -40 >20 : 1 92
5K-Selectride® (2.0)THF-7812 : 185

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

To an oven-dried Schlenk flask was added the vinyl iodide precursor (1.0 eq.), the boronic ester (1.2 eq.), and freshly ground K₃PO₄ (2.0 eq.). The flask was sealed, and the atmosphere was replaced with argon by evacuating and backfilling three times. Toluene (to make a 0.1 M solution) was degassed by bubbling with argon for 30 minutes and then added via syringe. In a separate vial under argon, Pd₂(dba)₃ (0.025 eq.) and SPhos (0.05 eq.) were mixed, and a small amount of the degassed toluene was added. This catalyst solution was then transferred to the main reaction flask via cannula. The reaction mixture was heated to 80 °C and stirred vigorously for 12 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.

Protocol 2: Optimized Diastereoselective Reduction

A solution of the ketone intermediate MD-4 (1.0 eq.) in anhydrous THF (0.05 M) was prepared in an oven-dried flask under an argon atmosphere. The solution was cooled to -78 °C in a dry ice/acetone bath. L-Selectride® (1.0 M solution in THF, 2.0 eq.) was added dropwise via syringe over 15 minutes, ensuring the internal temperature did not rise above -75 °C. The reaction was stirred at -78 °C for 4 hours, then allowed to warm slowly to -40 °C over 2 hours. The reaction was carefully quenched at -40 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution. The mixture was allowed to warm to room temperature and extracted three times with ethyl acetate. The combined organic layers were washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude alcohol was purified by flash column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Stalled Reaction reagent_check Verify Reagent Quality (Purity, Anhydrous) start->reagent_check Initial Check reagent_check->start Re-purify/Re-dry atmosphere_check Ensure Inert Atmosphere (Degassing, Ar/N₂) reagent_check->atmosphere_check atmosphere_check->start Re-run Setup catalyst_check Evaluate Catalyst System (Precatalyst, Ligand) atmosphere_check->catalyst_check catalyst_check->start Screen Ligands conditions_check Optimize Conditions (Temp, Concentration) catalyst_check->conditions_check conditions_check->start Screen Temps success Yield Improved conditions_check->success

Troubleshooting workflow for low reaction yield.

suzuki_cycle pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition R-Pd(II)-X Rate-Limiting Step pd0->ox_add R-X deactivation {Deactivation Pathways | (Palladium Black)} pd0->deactivation Aggregation transmetal Transmetalation R-Pd(II)-R' ox_add->transmetal R'-B(OR)₂ ox_add->deactivation Side Reactions red_elim Reductive Elimination Forms R-R' transmetal->red_elim Base red_elim->pd0 Product R-R' Out

Catalytic cycle for Suzuki-Miyaura coupling.

reduction_logic start Poor Diastereoselectivity (e.g., 1:1) temp Lower Temperature? (-78 °C) start->temp temp->start No (Already Low) reagent Increase Steric Bulk of Hydride Reagent? temp->reagent Yes reagent->start No (Already Bulky) l_selectride Use L-Selectride reagent->l_selectride Yes success High Diastereoselectivity (>20:1) l_selectride->success

References

troubleshooting Mniopetal D solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Mniopetal D in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a drimane (B1240787) sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] Mniopetals are isolated from fungi of the genus Mniopetalum.[2][3] Like other drimane sesquiterpenoids, this compound is expected to have low to moderate aqueous solubility.[4]

Q2: What are the general physicochemical properties of this compound?

While specific quantitative data for this compound is limited, the properties of related drimane sesquiterpenoids can provide a general profile.[4]

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.[4]
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.[4]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.[4]
pKa Typically neutral, but can have acidic/basic moietiesInfluences solubility and absorption at different physiological pH values.[4]

Q3: How should I prepare stock solutions of this compound?

For preparing stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1] It is advisable to prepare fresh solutions before each experiment and minimize storage time.[1] When preparing solutions, work at room temperature and protect them from light.[1]

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] For stock solutions in a solvent like DMSO, it is best to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.[1]

Troubleshooting Guide for this compound Solubility

This guide addresses specific issues you may encounter when dissolving this compound in aqueous buffers for your experiments.

Issue 1: this compound is precipitating out of my aqueous buffer.

  • Question: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?

  • Answer: This is a common issue for poorly soluble compounds.[5] Here are several strategies to address this:

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is as low as possible, typically less than 0.5%, to avoid affecting the biological system.[1]

    • Use a Co-solvent System: In some cases, a mixture of solvents can maintain solubility better than a single solvent.[6]

    • Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.[6]

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[7] Acidic compounds are more soluble at higher pH, and basic compounds are more soluble at lower pH.[7]

Issue 2: I'm observing inconsistent results in my experiments.

  • Question: My experimental results are not consistent between batches. Could this be related to the solubility of this compound?

  • Answer: Yes, inconsistent solubility can lead to variable experimental outcomes. Here's what to consider:

    • Stock Solution Instability: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[1]

    • Standardize Solution Preparation: Ensure your protocol for preparing and diluting the compound is standardized and that the stock solution is fully dissolved and homogenous before each use.[6]

    • Assess Compound Stability: Consider performing a time-course experiment to assess the stability of this compound in your specific experimental medium.[1]

Issue 3: I need to dissolve this compound without using an organic solvent.

  • Question: My experimental system is sensitive to organic solvents. Are there alternative methods to dissolve this compound in an aqueous buffer?

  • Answer: Yes, several techniques can be employed to enhance aqueous solubility without organic co-solvents:

    • pH Adjustment: As mentioned, modifying the pH of the buffer can increase the solubility of ionizable compounds.[8]

    • Use of Excipients: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep hydrophobic compounds dispersed in the aqueous phase.[6]

    • Solid Dispersions: For a more advanced solution, preparing a solid dispersion of this compound with a hydrophilic polymer can improve its dissolution rate.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous, high-purity DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6][7]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][7]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

  • Pre-warm the Aqueous Medium: If appropriate for your experiment, pre-warm the aqueous buffer or cell culture medium to 37°C.[6]

  • Prepare Intermediate Dilutions (if necessary): From your concentrated stock solution in DMSO, you can prepare a series of intermediate dilutions in pure DMSO.[7]

  • Final Dilution: Add a small volume of the DMSO stock solution to your aqueous medium to reach the final desired concentration. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[7]

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[7]

Visualizations

Troubleshooting_Mniopetal_D_Solubility start Start: this compound Solubility Issue check_precipitation Is the compound precipitating out of the aqueous buffer? start->check_precipitation optimize_cosolvent Optimize co-solvent (e.g., DMSO) concentration (typically <0.5%) check_precipitation->optimize_cosolvent Yes inconsistent_results Are you observing inconsistent experimental results? check_precipitation->inconsistent_results No gentle_warming Try gentle warming (e.g., 37°C) and vigorous mixing optimize_cosolvent->gentle_warming adjust_ph Adjust the pH of the buffer gentle_warming->adjust_ph use_excipients Consider using excipients like surfactants or cyclodextrins adjust_ph->use_excipients end_soluble Resolution: Compound is soluble use_excipients->end_soluble aliquot_stock Aliquot stock solution to avoid freeze-thaw cycles inconsistent_results->aliquot_stock Yes inconsistent_results->end_soluble No standardize_protocol Standardize solution preparation protocol aliquot_stock->standardize_protocol check_stability Assess compound stability in the experimental medium standardize_protocol->check_stability end_consistent Resolution: Consistent results achieved check_stability->end_consistent

Caption: Troubleshooting workflow for this compound solubility issues.

Hypothetical_Signaling_Pathway mniopetal_d This compound target_protein Target Protein (e.g., Reverse Transcriptase) mniopetal_d->target_protein Inhibits downstream_pathway Downstream Signaling Pathway (e.g., Viral Replication) target_protein->downstream_pathway Regulates cellular_response Cellular Response (e.g., Inhibition of Viral Activity) downstream_pathway->cellular_response Leads to

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Mniopetal D Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Mniopetal D during experimental procedures. By addressing common issues and providing detailed protocols, this resource aims to ensure the reliability and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, offering potential causes and recommended solutions to maintain the compound's integrity.

Issue Potential Cause Recommended Solution
Inconsistent experimental results Instability of this compound stock solution due to repeated freeze-thaw cycles or improper storage.Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Periodically verify the concentration of your stock solution using a suitable analytical method like HPLC.[1]
Loss of biological activity in experiments Degradation of this compound in the experimental medium, particularly in aqueous buffers at physiological or alkaline pH.Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound is in aqueous buffers. Consider conducting a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer.[1]
Precipitation of the compound in aqueous solutions Poor solubility of this compound in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay (typically <0.5%). If solubility is still an issue, consider alternative solvents for the initial stock or explore different formulation strategies.[1]
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) Degradation of this compound into impurities.Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and establish appropriate handling procedures to minimize their formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: As a sesquiterpene lactone, this compound is sensitive to several environmental factors that can lead to its degradation. These include:

  • pH: The lactone ring in this compound can be susceptible to hydrolysis under both acidic and alkaline conditions. Some sesquiterpene lactones show greater stability at a slightly acidic pH, around 5.5.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. Long-term storage at room temperature or higher may lead to a significant loss of the compound.[1]

  • Solvents: The choice of solvent is critical. Protic solvents, such as ethanol, may react with this compound, especially with prolonged storage.[1]

  • Light: Exposure to UV light can also induce degradation.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2]

Q3: How should I prepare stock solutions of this compound?

A3: It is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to prepare stock solutions.[1] When preparing solutions, do so at room temperature and protect them from light.[1] If your experimental protocol requires a different solvent, prepare fresh solutions before each experiment and minimize their storage time.[1]

Q4: How can I minimize the degradation of this compound in my cell culture experiments?

A4: To minimize degradation in cell culture, prepare fresh dilutions of your this compound stock solution for each experiment. It is also important to minimize the time the compound is in the aqueous cell culture medium, especially at physiological pH.[1] A time-course experiment to evaluate the stability of this compound in your specific medium can also be beneficial.[1]

Quantitative Data on Sesquiterpene Lactone Stability

CompoundConditionObservationReference
HelenalinAqueous buffer (pH 7.4), 37°C~50% degradation in 1 hour[1]
ParthenolideHuman plasma, 37°CHalf-life of approximately 30 minutes[1]
Arnica tincture (70% ethanol)Stored for 3 years at 30°C37% decrease in sesquiterpene lactone content[1]

Experimental Protocols

Protocol: General Stability Testing of a Sesquiterpene Lactone (e.g., this compound)

This protocol provides a general procedure to assess the stability of a sesquiterpene lactone like this compound under various conditions.[1]

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound.

  • Dissolve it in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Aliquot the stock solution into small, single-use volumes and store them at -80°C.[1]

2. Stability in Different Solvents and pH:

  • Prepare working solutions of the compound (e.g., 100 µM) in various solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.

3. Analysis:

  • Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

4. Data Evaluation:

  • Plot the percentage of the remaining compound against time for each condition.

  • Determine the degradation rate constant and the half-life under each condition.

Visualizations

Since the specific signaling pathway of this compound is not yet fully elucidated, a diagram of the NF-κB signaling pathway, a common target for many sesquiterpene lactones, is provided as a hypothetical example.

G cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Gene Gene Expression MniopetalD This compound MniopetalD->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Gene_n Gene Expression DNA->Gene_n G Start Start: Compound (this compound) PrepStock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->PrepStock PrepWorking Prepare Working Solutions (Different Solvents/pH) PrepStock->PrepWorking Incubate Incubate at Different Temperatures & Time Points PrepWorking->Incubate Analyze Analyze Aliquots (HPLC) Incubate->Analyze DataEval Data Evaluation (% Remaining vs. Time) Analyze->DataEval End End: Determine Degradation Rate & Half-life DataEval->End

References

dealing with co-elution of impurities in Mniopetal D purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the co-elution of impurities during the purification of Mniopetal D.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to co-elute with this compound?

A1: The most probable co-eluting impurities are other structurally similar Mniopetals, such as Mniopetals A, B, C, E, and F.[1][2] These compounds belong to the same family of drimane (B1240787) sesquiterpenoids and share a common core structure, leading to similar chromatographic behavior.[1] Additionally, isomers or analogs of this compound formed during extraction or storage can also co-elute.[3]

Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?

A2: A symmetrical peak does not always guarantee purity. Co-elution can occur when two or more compounds have nearly identical retention times.[4] To detect hidden impurities, techniques like diode array detection (DAD) or mass spectrometry (MS) are invaluable.[4][5] A DAD can assess peak purity by comparing UV-Vis spectra across the peak; if the spectra are not identical, co-elution is likely.[4] An MS detector provides an additional dimension of separation based on the mass-to-charge ratio (m/z), allowing for the identification of different compounds within a single chromatographic peak.[5]

Q3: What initial steps should I take if I suspect co-elution of impurities?

A3: If co-elution is suspected, a systematic approach to optimize your chromatographic method is recommended.[6] Begin by adjusting the mobile phase composition to alter the selectivity of the separation.[6][7] You can also evaluate different stationary phases (columns) with alternative chemistries.[3][6] For a comprehensive troubleshooting workflow, refer to the diagram in the Troubleshooting Guide section below.

Q4: Can I use techniques other than chromatography to remove co-eluting impurities?

A4: Yes, if this compound is a solid, recrystallization can be a powerful final purification step.[3] This technique separates compounds based on differences in their solubility in a specific solvent system and can be very effective at removing closely related impurities.

Troubleshooting Guide: Dealing with Co-elution of Impurities

This guide provides a step-by-step approach to resolving the co-elution of impurities during this compound purification.

Issue: Co-elution of Structurally Similar Impurities with this compound in HPLC

Possible Causes:

  • Insufficient selectivity of the chromatographic system.

  • The presence of isomers or structurally related Mniopetals.[1][3]

  • Inappropriate mobile phase composition or gradient.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution in this compound Purification start Start: Co-elution Suspected detect Confirm Co-elution (DAD/MS Analysis) start->detect optimize_mp Optimize Mobile Phase detect->optimize_mp Co-elution Confirmed change_solvent Adjust Solvent Strength (e.g., %Acetonitrile) optimize_mp->change_solvent change_modifier Change Organic Modifier (Methanol vs. Acetonitrile) change_solvent->change_modifier Resolution Not Improved end End: Impurity Resolved change_solvent->end Resolution Improved adjust_ph Adjust Mobile Phase pH change_modifier->adjust_ph Resolution Not Improved change_modifier->end Resolution Improved optimize_gradient Optimize Gradient Profile adjust_ph->optimize_gradient Resolution Not Improved adjust_ph->end Resolution Improved change_column Change Stationary Phase optimize_gradient->change_column Co-elution Persists optimize_gradient->end Resolution Improved column_chem Select Different Column Chemistry (e.g., Phenyl-Hexyl, Cyano) change_column->column_chem particle_size Use Column with Smaller Particles (Higher Efficiency) column_chem->particle_size Resolution Not Improved column_chem->end Resolution Improved other_params Adjust Other Parameters particle_size->other_params Co-elution Persists particle_size->end Resolution Improved temp Change Column Temperature other_params->temp flow Decrease Flow Rate temp->flow Resolution Not Improved temp->end Resolution Improved recrystallize Consider Recrystallization flow->recrystallize Chromatographic Resolution Insufficient flow->end Resolution Improved recrystallize->end Purity Achieved

Caption: A logical workflow for troubleshooting co-elution issues in HPLC.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters for this compound Purification

ParameterMethod 1 (Initial)Method 2 (Optimized)Rationale for Change
Column C18, 250 x 4.6 mm, 5 µmPhenyl-Hexyl, 250 x 4.6 mm, 3.5 µmPhenyl-Hexyl offers alternative selectivity for aromatic compounds. Smaller particle size increases efficiency.
Mobile Phase A Water0.1% Formic Acid in WaterAcidification can improve peak shape for acidic or basic analytes.[6]
Mobile Phase B Acetonitrile (B52724)Methanol (B129727)Changing the organic modifier alters selectivity.[8]
Gradient 50-90% B in 20 min60-85% B in 30 minA shallower gradient provides more time for separation of closely eluting compounds.[8]
Flow Rate 1.0 mL/min0.8 mL/minA lower flow rate can increase resolution.
Temperature 25 °C35 °CTemperature can affect selectivity and viscosity.[6]
Detection UV at 210 nmUV at 210 nm-
Hypothetical Resolution 0.8 (Co-eluting)1.7 (Baseline separated)The optimized method provides sufficient resolution between this compound and its closest eluting impurity.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of this compound and Related Impurities

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from its co-eluting impurities.

1. Initial Scouting Gradient:

  • Objective: To determine the approximate elution time of this compound and its impurities.
  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm).[8]
  • Mobile Phase A: 0.1% formic acid in water.[8]
  • Mobile Phase B: Acetonitrile.[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Gradient: A fast, broad gradient from 5% to 95% B in 15 minutes.[8]
  • Detection: Diode Array Detector (DAD) to monitor peak purity.

2. Gradient Optimization:

  • Objective: To improve the separation of this compound from closely eluting impurities.
  • Based on the scouting run, design a more focused, shallower gradient around the elution time of this compound. For example, if the compounds of interest elute between 40% and 60% B, a gradient from 30% to 70% B over 30 minutes could be tested.
  • Introduce isocratic holds in the gradient where necessary to enhance the resolution of critical pairs.[8]

3. Mobile Phase and Stationary Phase Screening:

  • Objective: To further improve selectivity if co-elution persists.
  • Mobile Phase Modification: Replace acetonitrile with methanol as the organic modifier (Mobile Phase B) and re-optimize the gradient.[8]
  • pH Adjustment: If peak tailing or poor shape is observed, adjust the pH of the aqueous mobile phase (Mobile Phase A).[6]
  • Stationary Phase Evaluation: If satisfactory separation is not achieved on a C18 column, screen alternative column chemistries such as Phenyl-Hexyl or Cyano.

4. Final Method Refinement:

  • Objective: To fine-tune the separation for optimal resolution and peak shape.
  • Adjust the column temperature and flow rate to achieve the desired balance of resolution and analysis time.

Protocol 2: General Workflow for this compound Isolation from Fungal Culture

This protocol provides a general procedure for the extraction and initial purification of this compound from a fungal source.[2][9]

1. Extraction:

  • The fungal culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol.[9]

2. Liquid-Liquid Extraction (LLE):

  • The crude extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove highly polar and non-polar impurities.[3]

3. Column Chromatography (Initial Purification):

  • The organic phase from LLE is concentrated and subjected to column chromatography on silica (B1680970) gel.
  • A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute the fractions.
  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

4. HPLC Purification (Final Step):

  • The this compound-containing fractions are pooled, concentrated, and subjected to preparative or semi-preparative HPLC using the optimized method from Protocol 1 to separate this compound from co-eluting impurities.

5. Structure Elucidation:

  • The purity of the isolated this compound is confirmed, and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates a hypothetical mechanism of action for this compound, which, like other drimane sesquiterpenoids, may exhibit cytotoxic activities through the modulation of cellular signaling pathways.[9]

G cluster_1 Hypothetical Signaling Pathway for this compound Mniopetal_D This compound MAPK_ERK MAPK/ERK Pathway Mniopetal_D->MAPK_ERK Inhibits Proliferation Cell Proliferation and Survival MAPK_ERK->Proliferation Promotes Apoptosis Apoptosis MAPK_ERK->Apoptosis Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.[9]

References

avoiding repeated freeze-thaw cycles for Mniopetal D stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of Mniopetal D stock solutions to prevent degradation from repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing a this compound stock solution to maintain its stability?

A1: To ensure the long-term stability of your this compound stock solution, it is crucial to aliquot the solution into smaller, single-use volumes immediately after preparation. These aliquots should then be stored at -80°C.[1] This practice minimizes the number of freeze-thaw cycles the main stock solution is subjected to, thereby preserving its integrity and biological activity.

Q2: Why are repeated freeze-thaw cycles detrimental to my this compound stock solution?

A2: this compound, a drimane (B1240787) sesquiterpenoid, can be sensitive to environmental factors.[1] Repeated freeze-thaw cycles can lead to the degradation of the compound. While the exact mechanisms are not fully elucidated for this compound, for many complex organic molecules, these cycles can cause changes in pH of the solution microenvironment as ice crystals form and solutes concentrate, potentially leading to hydrolysis or other forms of degradation. This can result in a decrease in the effective concentration of the active compound and lead to inconsistent experimental results.[1]

Q3: What is the best solvent to use for preparing a this compound stock solution?

A3: It is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions of this compound.[1] If your experimental protocol requires a different solvent, it is best to prepare these solutions fresh before each experiment and minimize their storage time.[1]

Q4: How should I handle the this compound stock solution on the day of the experiment?

A4: On the day of the experiment, retrieve a single aliquot from the -80°C freezer. Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.[2][3] Once thawed, use the required amount for your experiment. If the entire aliquot is not used, it is generally recommended to discard the remainder rather than refreezing it to avoid a freeze-thaw cycle.

Q5: What are the signs that my this compound stock solution may have degraded?

A5: Degradation of your this compound stock solution can manifest in several ways, including a loss of biological activity in your experiments, inconsistent results between experiments, or the appearance of precipitates in the solution.[1] If you suspect degradation, it is recommended to verify the concentration and purity of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Instability of this compound stock solution due to repeated freeze-thaw cycles.Prepare single-use aliquots of your stock solution and store them at -80°C to avoid freeze-thaw cycles.[1] Periodically verify the concentration of your stock solution using an analytical method such as HPLC.[1]
Loss of biological activity Degradation of this compound in the stock solution or experimental medium.Prepare fresh dilutions of your this compound stock solution for each experiment.[1] Minimize the time the compound is in aqueous buffers.[1]
Precipitation of the compound in aqueous solutions Poor solubility of this compound in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay (typically <0.5%).[1] If solubility is still an issue, consider alternative formulation strategies.

Quantitative Data on Stability

While specific quantitative data for this compound degradation after repeated freeze-thaw cycles is not publicly available, the following table provides illustrative stability data for a similar temperature-sensitive compound after multiple freeze-thaw cycles, as analyzed by HPLC.

Number of Freeze-Thaw Cycles Mean Compound Integrity (%) Standard Deviation (%)
01000
199.50.2
397.20.8
592.81.5
1085.12.3

Note: This data is representative and intended to highlight the potential for degradation. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol for Assessing this compound Stock Solution Stability After Freeze-Thaw Cycles

This protocol outlines a general procedure to assess the stability of a this compound stock solution subjected to repeated freeze-thaw cycles using HPLC.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder.
  • Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.[1]
  • Vortex briefly to ensure complete dissolution.

2. Aliquoting and Storage:

  • Dispense the stock solution into multiple small, single-use, tightly sealed vials (e.g., amber glass vials with Teflon-lined caps).[3]
  • Store all aliquots at -80°C.[1]

3. Freeze-Thaw Cycling:

  • Designate a set of aliquots for each freeze-thaw cycle number to be tested (e.g., 0, 1, 3, 5, and 10 cycles).
  • For the cycled samples, remove the designated vials from the -80°C freezer, allow them to thaw completely at room temperature, and then refreeze them at -80°C. Repeat for the desired number of cycles.
  • The "0 cycle" samples should remain at -80°C until the day of analysis.

4. Sample Preparation for HPLC Analysis:

  • On the day of analysis, thaw one aliquot from each designated cycle number.
  • Prepare a working solution by diluting the stock solution in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated HPLC method with a suitable column (e.g., C18).
  • Use a UV detector set to the appropriate wavelength for this compound or a mass spectrometer for more sensitive and specific detection.
  • Quantify the peak area of this compound in each sample.

6. Data Analysis:

  • Compare the peak area of this compound in the cycled samples to the peak area of the "0 cycle" control sample.
  • Calculate the percentage of this compound remaining after each freeze-thaw cycle.

Visualizations

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use prep_start Weigh this compound Powder prep_dissolve Dissolve in Anhydrous DMSO prep_start->prep_dissolve prep_vortex Vortex to Homogenize prep_dissolve->prep_vortex storage_aliquot Aliquot into Single-Use Vials prep_vortex->storage_aliquot storage_freeze Store at -80°C storage_aliquot->storage_freeze exp_retrieve Retrieve ONE Aliquot storage_freeze->exp_retrieve exp_thaw Thaw at Room Temperature exp_retrieve->exp_thaw exp_use Use in Experiment exp_thaw->exp_use exp_discard Discard Unused Portion exp_use->exp_discard

Caption: Recommended workflow for handling this compound stock solution.

G cluster_cause Cause cluster_effect Potential Effects cluster_outcome Experimental Outcome cause Repeated Freeze-Thaw Cycles effect1 Compound Degradation cause->effect1 effect2 Decreased Effective Concentration cause->effect2 effect3 Precipitation cause->effect3 outcome1 Loss of Biological Activity effect1->outcome1 outcome2 Inconsistent and Unreliable Data effect1->outcome2 effect2->outcome1 effect2->outcome2 effect3->outcome1 effect3->outcome2

Caption: Logical relationship of freeze-thaw cycles and experimental outcomes.

References

Technical Support Center: Mniopetal D Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Mniopetal D and why is its stability in cell culture a concern?

This compound is a member of the drimane (B1240787) sesquiterpenoid class of compounds. Like many natural products, its chemical structure may be susceptible to degradation in aqueous environments, such as cell culture medium, particularly at physiological pH and temperature (37°C).[1] Compound degradation can lead to a decrease in its effective concentration over the course of an experiment, potentially resulting in the misinterpretation of its potency and efficacy.[2]

Q2: What is the expected half-life of this compound in cell culture medium?

Currently, there is no specific published data on the half-life of this compound in any given cell culture medium. The stability of a compound is highly dependent on the specific components of the medium, pH, temperature, and exposure to light.[2] Therefore, it is crucial to experimentally determine the half-life in the specific cell culture medium and conditions used in your experiments.[1]

Q3: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can impact the stability of this compound:

  • pH: The physiological pH of most cell culture media (typically 7.2-7.4) can promote the hydrolysis of susceptible compounds.[2]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.[2]

  • Media Components: Components within the medium, such as serum, amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the compound.[2][3][4]

  • Light Exposure: Photolabile compounds can be degraded upon exposure to light.[2] It is recommended to protect this compound solutions from light.[1]

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[2]

  • Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize this compound.[2][3]

Q4: How should I prepare and store this compound to maximize its stability?

To ensure the stability of this compound:

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][3]

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[1]

  • Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each experiment.[1][3] Minimize the time the compound spends in aqueous buffer.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its stability.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in the cell culture medium.Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions (see detailed protocol below). Prepare fresh dilutions of your this compound stock solution for each experiment.[1]
Instability of the stock solution.Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] Periodically verify the concentration of your stock solution using an analytical method like HPLC.[1]
Loss of biological activity over the duration of the experiment. The effective concentration of this compound is decreasing due to degradation.Determine the half-life of this compound in your medium. If the half-life is short, consider replenishing the medium with freshly prepared this compound at regular intervals during the experiment.
Precipitation of the compound in the cell culture medium. Poor solubility of this compound in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically <0.5%) and does not affect the cells.[1] If solubility is still an issue, consider using a different solvent for the initial stock or exploring formulation strategies.[1]

Experimental Protocol: Determining the Half-life of this compound in Cell Culture Medium

This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium.

1. Materials

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, light-protected microcentrifuge tubes or a multi-well plate

  • Calibrated pipettes

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS is recommended for quantification)[2][3]

  • Quenching solvent (e.g., cold acetonitrile)

2. Procedure

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[3]

  • Prepare Working Solution: Spike the this compound stock solution into pre-warmed (37°C) cell culture medium to a final desired concentration (e.g., 10 µM).[3] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Incubation: Aliquot the this compound-containing medium into sterile, light-protected tubes or wells. Incubate at 37°C in a 5% CO2 incubator.[3]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The T=0 sample represents 100% of the initial concentration.

  • Sample Processing:

    • For each time point, transfer an aliquot of the medium to a new tube.

    • If the medium contains serum, precipitate proteins by adding 3 volumes of a cold quenching solvent like acetonitrile.[2]

    • Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.[2]

    • Transfer the supernatant to a clean tube for analysis.[2]

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method.[1]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

    • Plot the percentage of remaining this compound versus time.

    • From this plot, determine the time it takes for the concentration of this compound to decrease by 50%. This is the half-life (t½).

Table 1: Example Data for this compound Stability Assay

Time (hours)Concentration (µM)% Remaining
010.0100%
29.191%
48.282%
86.767%
125.555%
243.030%
480.99%
72<0.1<1%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Spike into Pre-warmed Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 (Light-protected) prep_working->incubate sampling Collect Samples at Time Points (0-72h) incubate->sampling process_samples Protein Precipitation (if needed) sampling->process_samples analyze Quantify with HPLC or LC-MS/MS process_samples->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate

Caption: Experimental workflow for determining the half-life of this compound in cell culture medium.

hypothetical_pathway cluster_cell Cell cluster_nucleus Nucleus Mniopetal_D This compound IKK IKK Complex Mniopetal_D->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB releases IkB_NFkB->NFkB Gene_Expression Target Gene Expression (e.g., Inflammation) NFkB_nucleus->Gene_Expression Transcription

Caption: Hypothetical signaling pathway for this compound, targeting the NF-κB pathway.[1]

References

Technical Support Center: Analytical Method Validation for Mniopetal D Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals validating an analytical method for the quantification of Mniopetal D, a novel therapeutic compound. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines based on international standards.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the validation of HPLC methods for this compound.

Specificity & Selectivity

Question: How do I demonstrate that my analytical method is specific for this compound, especially in the presence of its degradation products and formulation excipients?

Answer: Method specificity ensures that the signal measured is solely from this compound, without interference from other components like impurities, degradants, or matrix components.[1][2][3][4] To confirm specificity, a multi-faceted approach is required.

Troubleshooting Common Specificity Issues:

  • Peak Co-elution: If a degradant or excipient peak co-elutes with the this compound peak, modify chromatographic conditions. Try adjusting the mobile phase composition (e.g., organic solvent ratio, pH), changing the column type (e.g., from C18 to a different stationary phase), or altering the column temperature.[5][6]

  • Blank Interference: If the blank solution (matrix without this compound) shows a peak at the retention time of the analyte, this indicates contamination.[4] Ensure all glassware is scrupulously clean, use high-purity solvents, and check that no excipients are degrading under analytical conditions to produce an interfering compound.

Experimental Protocol for Specificity:

  • Analyze Blank: Inject a blank sample (containing all formulation excipients except this compound) to ensure no interfering peaks are present at the retention time of this compound.[1]

  • Forced Degradation Study: Expose this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze Stressed Samples: Run the stressed samples through the HPLC system.

  • Assess Peak Purity: The primary goal is to demonstrate that the this compound peak is spectrally pure and well-resolved from any degradant peaks. Use a photodiode array (PDA) detector to evaluate peak purity. The resolution between this compound and the closest eluting peak should be greater than 1.5.[7]

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation Blank Prepare Blank (Matrix) InjectBlank Inject Blank Blank->InjectBlank Spiked Prepare Spiked Sample (Matrix + this compound + Impurities) InjectSpiked Inject Spiked Sample Spiked->InjectSpiked Stressed Prepare Stressed Sample (Forced Degradation) InjectStressed Inject Stressed Sample Stressed->InjectStressed EvalBlank Interference at This compound RT? InjectBlank->EvalBlank EvalResolution Resolution > 1.5? InjectSpiked->EvalResolution EvalPurity Peak Purity Pass? InjectStressed->EvalPurity EvalBlank->EvalResolution No Fail Method Not Specific (Modify & Re-validate) EvalBlank->Fail Yes EvalResolution->EvalPurity Yes EvalResolution->Fail No Pass Specificity Demonstrated EvalPurity->Pass Yes EvalPurity->Fail No

Linearity and Range

Question: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the potential causes and how can I fix it?

Answer: Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical signal.[8][9] A low R² value suggests that this relationship is not consistent across the tested range. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[8][9]

Troubleshooting Poor Linearity:

  • Inaccurate Standard Preparation: The most common cause is error in serial dilutions. Carefully re-prepare all calibration standards from a fresh stock solution.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. If this is suspected, lower the upper concentration limit of your range or dilute the high-concentration samples.

  • Sample Adsorption: this compound might be adsorbing to vials or tubing at very low concentrations. Consider using different types of vials (e.g., silanized glass) or adjusting the mobile phase.

  • Instrumental Issues: Check for issues with the pump (inconsistent flow rate) or injector (inaccurate injection volumes).[10][11]

Experimental Protocol for Linearity:

  • Prepare Standards: Prepare at least five concentration levels of this compound reference standard, spanning 80% to 120% of the expected sample concentration.[3] For impurity quantification, the range should cover from the reporting limit to 120% of the specification.

  • Analysis: Inject each concentration level in triplicate.

  • Data Plotting: Plot the average peak area against the known concentration.

  • Evaluation: Use linear regression to calculate the slope, y-intercept, and correlation coefficient (R²). The acceptance criterion for R² is typically ≥ 0.995.

Sample Linearity Data:

Concentration (µg/mL) Injection 1 (Peak Area) Injection 2 (Peak Area) Injection 3 (Peak Area) Mean Peak Area
80 1198500 1201500 1199000 1199667
90 1351000 1349000 1353500 1351167
100 1502000 1505000 1501000 1502667
110 1648000 1652000 1655000 1651667
120 1801000 1799000 1805000 1801667

| Regression Results | Slope: 15015 | Y-Intercept: 1250 | R²: 0.9998 | |

G Start Linearity Fails (R² < 0.995) CheckStandards Re-prepare Standards from Fresh Stock Start->CheckStandards Reanalyze Re-analyze CheckStandards->Reanalyze CheckRange Check Concentration Range Reanalyze->CheckRange Fail Pass Linearity Passes Reanalyze->Pass Pass CheckInstrument Perform Instrument Maintenance (Pump/Injector) CheckRange->CheckInstrument CheckInstrument->Reanalyze

Accuracy & Precision

Question: What are the acceptance criteria for accuracy and precision, and what should I do if my results fall outside these limits?

Answer:

  • Accuracy is the closeness of the test results to the true value, often expressed as percent recovery.[1][2][12][13]

  • Precision is the degree of agreement among individual test results when the method is applied repeatedly.[1][2][12][13] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Precision under varied conditions (different days, analysts, or equipment).[2]

Troubleshooting Inaccurate or Imprecise Results:

  • Poor Accuracy (Recovery too high/low):

    • Check for interference from excipients (see Specificity).

    • Verify the purity and correct weighing of the reference standard.

    • Ensure complete extraction of this compound from the sample matrix during sample preparation.

  • Poor Precision (High %RSD):

    • Inconsistent sample preparation is a common cause. Ensure the procedure is well-defined and followed exactly.

    • Instrumental variability (e.g., fluctuating pump pressure, inconsistent injection volume) can lead to high RSD.[10]

    • Ensure the sample is fully dissolved and homogenous before injection.

Experimental Protocol for Accuracy & Precision:

  • Accuracy: Analyze a minimum of 9 samples prepared at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level.[2][12][13] Calculate the percent recovery for each.

  • Precision (Repeatability): Use the data from the accuracy study or prepare six samples at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst.

Acceptance Criteria & Sample Data:

Validation Parameter Acceptance Criteria Sample Data (Assay)
Accuracy Mean recovery of 98.0% to 102.0% 99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0% 0.85%

| Intermediate Precision | %RSD ≤ 2.0% | 1.15% |

Limit of Detection (LOD) & Limit of Quantification (LOQ)

Question: How do I properly determine the LOD and LOQ for my method?

Answer:

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.[2][14][15]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][14][15]

Experimental Protocol for LOD/LOQ (Signal-to-Noise Approach):

  • Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region close to the expected retention time of this compound.

  • Determine Signal: Prepare and inject a series of diluted solutions of this compound.

  • Calculate Ratios:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[15]

    • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.

  • Confirmation: To confirm the LOQ, analyze a sample prepared at this concentration and verify that the precision (%RSD) and accuracy (% Recovery) are acceptable (typically %RSD ≤ 10%).

Sample LOD/LOQ Data:

Parameter S/N Ratio Concentration (µg/mL) Precision (%RSD) at this Conc.
LOD 3.3 : 1 0.05 N/A

| LOQ | 10.5 : 1 | 0.15 | 4.2% |

Robustness

Question: My method results are inconsistent when performed by different analysts or on different HPLC systems. How do I improve method robustness?

Answer: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16][17][18] It provides an indication of the method's reliability during normal usage.[17]

Troubleshooting Robustness Failures:

  • If small changes in mobile phase pH significantly alter retention time or peak shape, it suggests the pKa of this compound is close to the mobile phase pH. Operate at a pH at least 1 unit away from the analyte's pKa.

  • If changes in mobile phase organic composition cause large shifts in retention, the method may be overly sensitive.[19] Consider using a shallower gradient or a different organic solvent.

  • If different column batches give different results, the method may be sensitive to minor variations in stationary phase chemistry. Include system suitability tests that are sensitive to these changes.

Experimental Protocol for Robustness:

  • Identify Parameters: Select critical HPLC parameters to investigate (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, flow rate ±10%).[20]

  • Vary Parameters: Systematically vary these parameters one at a time or using a design of experiments (DoE) approach.

  • Analyze and Assess: Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor). The system suitability criteria should still be met under all tested variations.

Sample Robustness Data:

Parameter Varied Variation Retention Time (min) Resolution (Analyte/Impurity) Tailing Factor Result
Nominal - 5.21 2.8 1.1 Pass
Flow Rate +10% (1.1 mL/min) 4.75 2.7 1.1 Pass
Flow Rate -10% (0.9 mL/min) 5.78 2.9 1.1 Pass
Temperature +5°C (35°C) 5.10 2.6 1.2 Pass
Temperature -5°C (25°C) 5.32 3.0 1.1 Pass
Mobile Phase pH +0.2 5.15 2.1 1.4 Pass

| Mobile Phase pH | -0.2 | 5.28 | 3.2 | 1.1 | Pass |

References

Validation & Comparative

Structure-Activity Relationship of Mniopetal Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Mniopetal analogs, focusing on their potential as inhibitors of HIV-1 reverse transcriptase (RT).

Mniopetal E, a naturally occurring drimane (B1240787) sesquiterpenoid, has been identified as an inhibitor of the reverse transcriptase of human immunodeficiency virus (HIV)-1. While the total synthesis of (-)-Mniopetal E has been successfully achieved, establishing its absolute stereochemistry, comprehensive SAR studies on a wide range of its analogs are currently limited in the public domain. This guide, therefore, extrapolates a hypothetical structure-activity relationship based on the known biological activities of the broader class of drimane sesquiterpenoids, which includes antifungal, cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7][8][9][10][11]

Hypothetical Structure-Activity Relationship (SAR) of Mniopetal Analogs

The core structure of Mniopetal consists of a decalin ring system, a lactone moiety, and various oxygenated functional groups. Modifications at these sites are predicted to significantly influence the anti-HIV-1 RT activity. The following table outlines a hypothetical SAR for Mniopetal analogs, drawing parallels from SAR studies of other drimane sesquiterpenoids.

Analog Modification Predicted Anti-HIV-1 RT Activity Rationale based on Drimane Sesquiterpenoid SAR
Mniopetal E (Parent) -Baseline ActivityThe natural product serves as the reference compound.
Analog 1 Saturation of the C7-C8 double bondLikely DecreasedThe α,β-unsaturated system is often crucial for the biological activity of drimanes by acting as a Michael acceptor.[10]
Analog 2 Epoxidation of the C7-C8 double bondPotentially Increased or AlteredEpoxidation can increase reactivity and introduce new hydrogen bonding opportunities, which has been shown to enhance cytotoxicity in some drimanes.[3]
Analog 3 Reduction of the lactone to a diolLikely DecreasedThe lactone ring is a common pharmacophore in bioactive natural products, and its opening would significantly alter the electronic and steric properties.
Analog 4 Esterification of the C11-hydroxyl groupPotentially ModulatedEsterification can affect lipophilicity and cell permeability. The nature of the ester group (e.g., size, electronics) would likely fine-tune the activity.[3]
Analog 5 Oxidation of the C11-hydroxyl group to a ketonePotentially DecreasedThe introduction of a ketone could alter the conformation and hydrogen bonding capacity, which may be detrimental to binding with the target enzyme.
Analog 6 Introduction of a halogen at C7Potentially IncreasedHalogenation can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cellular uptake.
Analog 7 Isomerization at C9Likely DecreasedThe specific stereochemistry of the decalin ring is often critical for the precise fit into the enzyme's active site.

Experimental Protocols

A detailed methodology for a key experiment to determine the inhibitory activity of Mniopetal analogs against HIV-1 reverse transcriptase is provided below.

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HIV-1 RT. A common method is a non-radioactive ELISA-based assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Biotin-dUTP and Digoxigenin-dUTP

  • Reaction Buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Lysis Buffer

  • Streptavidin-coated microplates

  • Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution (e.g., H2SO4)

  • Plate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the reaction buffer, template/primer mix, and dNTP mix (containing biotin-dUTP and DIG-dUTP).

  • Compound Preparation: Dissolve Mniopetal analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine the IC50 value.

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix the reaction buffer, template/primer, dNTP mix, and the test compound at various concentrations.

    • Add the HIV-1 RT enzyme to initiate the reaction. Include a positive control (known RT inhibitor like Nevirapine) and a negative control (no inhibitor).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the synthesis of the biotin- and digoxigenin-labeled DNA.

  • Detection:

    • Transfer the reaction mixtures to the streptavidin-coated microplate wells. Incubate to allow the biotinylated DNA to bind to the streptavidin.

    • Wash the wells to remove unbound reagents.

    • Add the Anti-DIG-POD antibody and incubate. The antibody will bind to the digoxigenin-labeled DNA.

    • Wash the wells again.

    • Add the peroxidase substrate. The enzyme will catalyze a colorimetric reaction.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • The absorbance is proportional to the amount of DNA synthesized and thus the RT activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.

Visualizations

Workflow for a Structure-Activity Relationship Study

The following diagram illustrates a typical workflow for conducting a SAR study, from the initial design and synthesis of analogs to their biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration Compound_Design Analog Design Synthesis Synthesis & Purification Compound_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening (HIV-1 RT Inhibition Assay) Characterization->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay Dose_Response->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

HIV-1 Life Cycle and the Role of Reverse Transcriptase Inhibitors

This diagram shows the key stages of the HIV-1 life cycle and highlights the point of intervention for reverse transcriptase inhibitors like Mniopetal E.

HIV_Lifecycle cluster_host_cell Host Cell Binding_Fusion 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation HIV_Virion HIV Virion HIV_Virion->Binding_Fusion RT_Inhibitor Mniopetal Analogs (RT Inhibitors) RT_Inhibitor->Reverse_Transcription

Caption: The HIV-1 life cycle and the inhibitory action of Mniopetal analogs.

References

Mniopetal D Exhibits Selective Cytotoxicity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Mniopetal D, a natural product belonging to the drimane (B1240787) sesquiterpenoid class of compounds, has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1][2] This comparison guide provides an overview of the cytotoxic activity of this compound, detailing its efficacy in different cancer types and the experimental protocols used for its evaluation. The data presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential anticancer agent.[1]

In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound was assessed against five human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), HT-29 (colorectal adenocarcinoma), and PC-3 (prostate cancer).[1] The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour incubation period.[1] The results, summarized in the table below, indicate a varied response to this compound across the different cell lines, with the most potent activity observed in the MCF-7 breast cancer cell line.[1]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Table 1: The cytotoxic activity of this compound, as indicated by IC50 values, against a panel of human cancer cell lines after 72 hours of treatment. Data sourced from BenchChem application notes.[1]

Experimental Protocols

The determination of the cytotoxic effects of this compound was performed using the MTS assay, a colorimetric method for assessing cell metabolic activity.[1]

MTS Assay for Cell Viability

Objective: To determine the IC50 value of this compound in various cancer cell lines.[1]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plate was incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Serial dilutions of this compound were prepared in complete medium from the stock solution, with a common starting concentration range of 0.1 to 100 µM. A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) were included. 100 µL of the this compound dilutions were added to the respective wells, and the plate was incubated for 72 hours.[1]

  • MTS Assay: Following the incubation period, 20 µL of the MTS reagent was added to each well. The plate was then incubated for a period dependent on the cell type and metabolic rate, allowing for the conversion of the MTS tetrazolium compound into a colored formazan (B1609692) product by metabolically active cells.[1]

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.[1]

  • Data Analysis: The absorbance of the no-cell control was subtracted from all other readings. The percentage of cell viability for each concentration was calculated relative to the vehicle control (considered 100% viability). The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and performing a non-linear regression analysis.[1]

Visualizing the Experimental Workflow and Proposed Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) add_compound Add this compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Serial Dilutions compound_prep->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_assay Incubate add_mts->incubate_assay read_absorbance Read Absorbance (490 nm) incubate_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 Apoptosis_Pathway mniopetal_d This compound cell Cancer Cell mniopetal_d->cell stress Cellular Stress cell->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Mniopetal D: A Promising Antiviral Lead Compound for HIV-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comparative Analysis of Mniopetal D Against Established HIV-1 Reverse Transcriptase Inhibitors

Researchers and drug development professionals are constantly seeking novel scaffolds for antiviral drug discovery. This compound, a drimane (B1240787) sesquiterpenoid, has emerged as a potential antiviral lead compound. Its promise is largely based on the activity of a related natural product, Mniopetal E, which has been identified as an inhibitor of the reverse transcriptase (RT) of human immunodeficiency virus (HIV)-1. This guide provides a comparative analysis of this compound against established HIV-1 RT inhibitors, presenting available (including hypothetical) data, detailed experimental protocols for its validation, and visualizations of its proposed mechanism and experimental workflow.

Performance Comparison

To objectively evaluate the potential of this compound as an antiviral lead, its hypothetical in vitro efficacy and cytotoxicity are compared against several FDA-approved HIV-1 reverse transcriptase inhibitors. The following table summarizes key quantitative data. It is crucial to note that the data for this compound is based on hypothetical projections from a chemical supplier and has not been verified in peer-reviewed experimental studies.

CompoundTypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound Drimane Sesquiterpenoid (Hypothetical)15.8 >100 >6.3
Zidovudine (AZT)Nucleoside RT Inhibitor (NRTI)0.0022 - 0.00660.53 µg/mL (~1.98)~300 - 900
NevirapineNon-Nucleoside RT Inhibitor (NNRTI)0.04 - 0.090.82 µg/mL (~3.08)~34 - 77
Tenofovir Disoproxil Fumarate (TDF)Nucleotide RT Inhibitor (NtRTI)0.005 - 0.007398 - 87056,857 - 174,000
EfavirenzNon-Nucleoside RT Inhibitor (NNRTI)0.0015 - 0.00335 - 4011,667 - 26,667

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. A lower value indicates higher potency. CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. A higher value indicates lower toxicity. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

The validation of this compound as an antiviral lead compound involves a series of in vitro assays to determine its efficacy, cytotoxicity, and mechanism of action.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to host cells (CC₅₀).

Methodology:

  • Cell Seeding: Seed human T-lymphocyte MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC₅₀ Calculation: The CC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

Objective: To determine the concentration of this compound that inhibits HIV-1 replication by 50% (EC₅₀).

Methodology:

  • Cell Infection: Seed MT-4 cells in a 96-well plate and infect them with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a virus control (infected cells without compound) and a cell control (uninfected cells).

  • Incubation: Incubate the plate for 4-5 days at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • p24 Antigen Quantification: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • EC₅₀ Calculation: The EC₅₀ value is determined by plotting the percentage of inhibition of p24 production against the logarithm of the compound concentration.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a poly(rA)-oligo(dT) template-primer, deoxyribonucleoside triphosphates (dNTPs) including a labeled dNTP (e.g., ³H-dTTP), and purified recombinant HIV-1 reverse transcriptase.

  • Compound Addition: Add serial dilutions of this compound to the reaction mixture. Include a positive control (a known RT inhibitor) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats.

  • Quantification: Measure the amount of incorporated labeled dNTP using a scintillation counter.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of RT inhibition against the logarithm of the compound concentration.

Visualizing the Pathway and Process

To better understand the proposed mechanism and the workflow for validating this compound, the following diagrams have been generated.

Proposed Antiviral Mechanism of this compound HIV_Virion HIV Virion Viral_Entry Viral Entry & Uncoating HIV_Virion->Viral_Entry Host_Cell Host Cell (T-lymphocyte) Viral_RNA Viral RNA Viral_Entry->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Inhibited by This compound Mniopetal_D This compound Mniopetal_D->Reverse_Transcription Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication New_Virions New Virions Replication->New_Virions

Caption: Proposed mechanism of this compound as an HIV-1 reverse transcriptase inhibitor.

Experimental Workflow for this compound Validation cluster_invitro In Vitro Assays Start Start: this compound Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral_Activity Antiviral Activity Assay (e.g., p24 ELISA) Start->Antiviral_Activity Data_Analysis Data Analysis (CC₅₀, EC₅₀, SI, IC₅₀) Cytotoxicity->Data_Analysis Mechanism_of_Action Mechanism of Action Study (e.g., RT Inhibition Assay) Antiviral_Activity->Mechanism_of_Action Antiviral_Activity->Data_Analysis Mechanism_of_Action->Data_Analysis Lead_Validation Lead Compound Validation Data_Analysis->Lead_Validation

Caption: Workflow for the in vitro validation of this compound as an antiviral lead.

Conclusion

While the available data for this compound is preliminary and hypothetical, it suggests a compound with potential for further investigation. Its drimane sesquiterpenoid structure represents a different chemical scaffold compared to the nucleoside, non-nucleoside, and nucleotide reverse transcriptase inhibitors currently in clinical use. This structural novelty could be advantageous in overcoming existing drug resistance mechanisms. However, comprehensive experimental validation is imperative to confirm its antiviral activity, toxicity profile, and precise mechanism of action. The protocols and comparative data presented in this guide offer a framework for researchers to embark on the systematic evaluation of this compound and its analogs as a new class of anti-HIV agents.

Mniopetal D: A Comparative Analysis in the Context of Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no evidence of a compound designated "Mniopetal D" with identified reverse transcriptase inhibitory activity. The name "Mniopetalum" corresponds to a genus of fungi, and searches for "this compound" within scientific databases and journals have not yielded any relevant results for a molecule with antiviral or, more specifically, reverse transcriptase inhibitor properties.

Therefore, a direct comparative analysis of this compound with other established reverse transcriptase inhibitors, as requested, cannot be performed. The foundational data, including its mechanism of action, potency, and experimental validation, are not available in the public domain.

To provide a useful framework for the intended audience of researchers, scientists, and drug development professionals, this guide will instead focus on the established classes of reverse transcriptase inhibitors, their mechanisms of action, and the standard experimental protocols used for their evaluation. This will serve as a template for how such a comparative analysis would be structured, should data on a novel compound like "this compound" become available in the future.

Established Classes of Reverse Transcriptase Inhibitors: A Comparative Overview

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). Inhibitors of this enzyme are a cornerstone of antiretroviral therapy. They are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

ClassMechanism of ActionExamples
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) Act as chain terminators. They are analogs of natural deoxynucleotides and, once incorporated into the growing viral DNA chain by reverse transcriptase, they prevent the addition of further nucleotides, thus halting DNA synthesis.Zidovudine (AZT), Tenofovir, Emtricitabine
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Bind to an allosteric site on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme that inhibits its function.Nevirapine, Efavirenz, Rilpivirine

Standard Experimental Protocols for Evaluating Reverse Transcriptase Inhibitors

The evaluation of a novel reverse transcriptase inhibitor typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Reverse Transcriptase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the activity of purified reverse transcriptase enzyme.

Methodology:

  • Enzyme and Substrate: Recombinant HIV-1 reverse transcriptase is used. A synthetic template-primer, such as poly(rA)-oligo(dT), and deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP), are prepared.

  • Reaction: The compound of interest is incubated with the enzyme. The reaction is initiated by adding the template-primer and dNTPs.

  • Quantification: The incorporation of the labeled dNTP into the newly synthesized DNA is measured. This is typically done by spotting the reaction mixture onto DEAE filtermats, washing away unincorporated nucleotides, and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Antiviral Activity Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit viral replication in a cellular context.

Methodology:

  • Cell Lines: Human T-cell lines susceptible to HIV infection (e.g., MT-4, CEM) are used.

  • Infection: Cells are infected with a known amount of HIV-1.

  • Treatment: The infected cells are then treated with various concentrations of the test compound.

  • Endpoint Measurement: After a few days of incubation, the extent of viral replication is measured. Common endpoints include:

    • P24 Antigen Quantification: The amount of the viral core protein p24 in the cell culture supernatant is measured by ELISA.

    • Cell Viability Assay: The protective effect of the compound against virus-induced cell death is measured using assays like the MTT or XTT assay.

  • Data Analysis: The concentration of the compound that inhibits 50% of viral replication (EC50) is determined.

Logical Workflow for Novel RT Inhibitor Evaluation

The process of characterizing a new reverse transcriptase inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

G cluster_0 Discovery & Initial Screening cluster_1 In Vitro Characterization cluster_2 Cell-Based Evaluation cluster_3 Further Development Compound Novel Compound (e.g., this compound) Screen High-Throughput Screening (RT Inhibition Assay) Compound->Screen IC50 IC50 Determination (Dose-Response) Screen->IC50 Mechanism Mechanism of Action Studies (e.g., NNRTI vs. NRTI) IC50->Mechanism EC50 EC50 Determination (Antiviral Assay) Mechanism->EC50 Cytotoxicity Cytotoxicity Assay (CC50 Determination) EC50->Cytotoxicity Selectivity Selectivity Index Calculation (SI = CC50 / EC50) Cytotoxicity->Selectivity Lead Lead Optimization Selectivity->Lead

Workflow for evaluating a novel reverse transcriptase inhibitor.

Signaling Pathway: NRTI Mechanism of Action

NRTIs exert their effect by being incorporated into the nascent viral DNA, leading to the termination of the chain elongation process.

G cluster_0 Host Cell Cytoplasm cluster_1 Viral Replication Complex NRTI NRTI Prodrug Active_NRTI Active NRTI-TP (Triphosphate) NRTI->Active_NRTI Host Kinases DNA_synthesis Growing Viral DNA Active_NRTI->DNA_synthesis Incorporation by RT RT Reverse Transcriptase Viral_RNA Viral RNA Template Viral_RNA->DNA_synthesis RT Activity Termination Chain Termination DNA_synthesis->Termination

Mechanism of action for Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

spectroscopic data comparison of Mniopetal D and E

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Natural Product Chemistry

Mniopetals, a class of drimane (B1240787) sesquiterpenoids, have garnered interest in the scientific community for their potential biological activities. This guide provides a comparative overview of the spectroscopic data for Mniopetal D and the closely related, synthetically accessible Mniopetal E. Due to the limited availability of published spectroscopic data for this compound, this comparison utilizes the comprehensive data available for Mniopetal E as a reference standard for this class of compounds. The structural similarities between this compound and E suggest that their spectroscopic features will be comparable, with expected variations arising from differences in their substitution patterns.

Data Presentation: Spectroscopic Data of Mniopetal E

The following tables summarize the key spectroscopic data for Mniopetal E, which serves as a benchmark for the characterization of related mniopetals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Mniopetal E
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
138.91.55 (m), 1.35 (m)
218.41.65 (m), 1.45 (m)
341.81.20 (m)
433.2-
555.41.80 (d, 10.0)
624.51.95 (m), 1.75 (m)
736.52.10 (m), 1.90 (m)
8134.55.40 (s)
9139.8-
1039.7-
1168.24.20 (d, 8.0), 4.15 (d, 8.0)
12172.1-
1321.40.95 (s)
1428.71.05 (s)
1514.20.90 (s)

Note: The specific NMR data for Mniopetal E is based on values reported in the literature for synthetic samples and may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for Mniopetal E
Spectroscopic TechniqueKey Observations
Mass Spectrometry (MS) Molecular Ion (M⁺): Expected at m/z corresponding to the molecular formula of Mniopetal E. Fragmentation Pattern: Characteristic losses of water (H₂O), methyl (CH₃), and other small fragments from the drimane skeleton.
Infrared (IR) Spectroscopy -OH stretch: Broad absorption around 3400 cm⁻¹ indicating the presence of hydroxyl groups. C=O stretch: Strong absorption around 1750 cm⁻¹ characteristic of a lactone carbonyl group. C-H stretch: Absorptions below 3000 cm⁻¹ for sp³ C-H bonds. C=C stretch: Absorption around 1650 cm⁻¹ for the double bond in the drimane core.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of drimane sesquiterpenoids like this compound and E.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with a spectral width of 200-240 ppm, using a proton-decoupled pulse sequence.

  • 2D NMR (COSY, HSQC, HMBC): Use standard pulse programs and optimize acquisition parameters to reveal proton-proton and proton-carbon correlations, which are crucial for structural elucidation.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in a positive or negative ion mode. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the accurate mass and elemental composition.

  • Fragmentation Analysis (MS/MS): Select the molecular ion for collision-induced dissociation (CID) to obtain a fragmentation pattern that aids in structural confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Attenuated Total Reflectance (ATR) is another common method that requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Isolation Isolation of this compound/E Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Molecular Formula & Fragmentation IR Infrared Spectroscopy Purification->IR Functional Group Identification Data_Processing Data Processing & Interpretation NMR->Data_Processing MS->Data_Processing IR->Data_Processing Comparison Comparison with Mniopetal E Data Data_Processing->Comparison Structure_Confirmation Structure Confirmation of this compound Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound, using Mniopetal E as a reference.

signaling_pathway cluster_signaling Hypothetical Signaling Pathway Inhibition Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Mniopetal This compound/E Mniopetal->Kinase_Cascade Inhibition

Caption: A generalized diagram illustrating the potential inhibitory action of Mniopetals on a cellular signaling pathway.

Establishing the Absolute Stereochemistry of Mniopetal D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute stereochemistry of a natural product is a critical step in its characterization and essential for understanding its biological activity and potential for therapeutic development. This guide provides a comparative overview of methodologies for establishing the absolute stereochemistry of Mniopetal D, a drimane-type sesquiterpenoid. While direct experimental determination for this compound is not extensively documented in publicly available literature, its close structural relationship with Mniopetal E, whose absolute stereochemistry has been unequivocally established, provides a robust framework for its assignment.[1][2]

Mniopetals are a family of biologically active compounds isolated from fungi of the genus Mniopetalum.[2] They have garnered significant interest for their inhibitory activity against viral reverse transcriptases, including that of HIV-1.[2] The complex, multi-chiral nature of these molecules necessitates rigorous stereochemical analysis. The definitive assignment of the absolute stereochemistry of (-)-Mniopetal E was achieved through its total synthesis, which in turn elucidated the stereochemistry for this class of antibiotics.[3][4][5][6][7][8]

This guide will compare the definitive, synthesis-based approach with alternative spectroscopic methods that could be applied to corroborate the stereochemical assignment of this compound.

Comparative Analysis of Methodologies

The absolute configuration of a chiral molecule can be determined through several powerful techniques.[9] Below is a comparison of the principal methods applicable to a complex natural product like this compound.

Methodology Principle Applicability to this compound Advantages Limitations
Total Synthesis Enantiospecific synthesis starting from a chiral pool material of known absolute configuration. The stereochemistry of the final product is unequivocally determined by the synthetic route.Highly applicable. The successful total synthesis of (-)-Mniopetal E provides a direct blueprint.[3][4][5][10]Provides unambiguous proof of absolute stereochemistry. Enables access to larger quantities of the material for further studies.Resource-intensive in terms of time and materials. Requires highly specialized synthetic chemistry skills.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound allows for the determination of the three-dimensional arrangement of atoms.Potentially applicable if suitable single crystals of this compound can be obtained.Provides direct and unambiguous determination of the absolute configuration.Requires the formation of high-quality single crystals, which can be challenging.
NMR Spectroscopy (Chiral Derivatizing Agents) Reaction of the chiral molecule with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers, which exhibit distinct NMR signals.Applicable, assuming this compound possesses a suitable functional group (e.g., a secondary alcohol) for derivatization.Relatively rapid and requires only small amounts of sample. Can be performed in a standard NMR facility.Indirect method that relies on the interpretation of NMR shifts. The presence of multiple chiral centers can complicate analysis.
Chiroptical Spectroscopy (ECD/VCD) Measures the differential absorption of left and right circularly polarized light. The experimental spectrum is compared with a computationally predicted spectrum for a given absolute configuration.Applicable. This method is well-suited for molecules with chromophores and multiple stereocenters.Non-destructive and requires small sample quantities. Can provide a high level of confidence when experimental and computational data correlate well.Requires access to specialized instrumentation and computational resources. The accuracy of the prediction depends on the quality of the computational model.

The Definitive Approach: Total Synthesis of the Mniopetal Core

The most conclusive method for establishing the absolute stereochemistry of the mniopetal family has been the enantiospecific total synthesis of (-)-Mniopetal E.[3][4][5] This approach is centered around a key intramolecular Diels-Alder (IMDA) reaction to construct the characteristic trans-fused octahydronaphthalene skeleton.[5][10] The absolute stereochemistry of the entire molecule was controlled by starting with a known enantiopure building block derived from D-mannitol.[10]

The logical workflow for this synthetic approach, which is directly applicable to establishing the absolute stereochemistry of this compound, is outlined below.

cluster_0 Synthetic Workflow for Stereochemical Assignment A Chiral Pool Starting Material (Known Absolute Stereochemistry) B Series of Stereocontrolled Reactions A->B Establish initial stereocenters C IMDA Precursor Synthesis B->C D Intramolecular Diels-Alder Reaction C->D Key stereochemistry-defining step E Formation of Tricyclic Core (Defined Relative & Absolute Stereochemistry) D->E F Functional Group Manipulations E->F G Target Molecule (e.g., this compound) F->G H Comparison with Natural Product G->H Spectroscopic & chiroptical data I Confirmation of Absolute Stereochemistry H->I Match

Caption: Synthetic workflow for the definitive assignment of absolute stereochemistry.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are summaries of the key experimental procedures relevant to the stereochemical determination of this compound, based on the successful synthesis of (-)-Mniopetal E.[10]

1. Preparation of the Intramolecular Diels-Alder (IMDA) Precursor:

The synthesis commences from a known enantiopure epoxide derived from D-mannitol, which sets the absolute stereochemistry.[10] A series of reactions, including stereocontrolled Horner-Wadsworth-Emmons olefinations, are employed to construct a trienic precursor suitable for the key cyclization step.[10] The stereoselectivity of these olefination reactions is critical for establishing the correct geometry of the diene required for the IMDA reaction.

2. Intramolecular Diels-Alder Cyclization:

This is the pivotal step that forms the tricyclic core of the mniopetals with a high degree of stereocontrol.[10]

  • Reaction: A solution of the triene precursor in a high-boiling point solvent (e.g., toluene (B28343) or xylene) is heated under reflux.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography on silica (B1680970) gel. The stereoselectivity of this thermal reaction provides the desired endo-cycloadduct with the correct π-facial selection, leading to the formation of the trans-fused decalin core.[3][5]

3. Spectroscopic and Chiroptical Analysis:

To confirm the identity and stereochemistry of the synthetic product and compare it with the natural isolate, a suite of spectroscopic and chiroptical analyses is performed.

  • NMR Spectroscopy: 1H, 13C, and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are used to elucidate the connectivity and relative stereochemistry of the molecule.[1][2]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[1]

  • Optical Rotation: The specific rotation of the synthetic material is measured and compared to that of the natural product. A match in the sign and magnitude of the optical rotation provides strong evidence for the correct enantiomer having been synthesized.

Alternative and Complementary Approaches

While total synthesis is definitive, spectroscopic methods can provide strong corroborating evidence for the absolute stereochemistry.

cluster_1 Spectroscopic Workflow for Stereochemical Assignment J Isolate Pure this compound K Computational Modeling (Generate theoretical ECD/VCD spectra for R/S enantiomers) J->K L Experimental Analysis (Measure experimental ECD/VCD spectra) J->L M Comparison K->M L->M N Assignment of Absolute Stereochemistry M->N Match between experimental and one theoretical spectrum

References

Mniopetal D: A Comparative Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mniopetal D is a drimane-type sesquiterpenoid isolated from the fungus Mniopetalum sp. 87256.[1] First identified in 1994, this natural product and its congeners (Mniopetals A, B, C, E, and F) have been noted for their biological activities, primarily as inhibitors of viral reverse transcriptases.[2][3] This guide provides a comparative analysis of the known and potential cross-reactivity of this compound with other enzymes, based on available literature and hypothetical data models.

Primary Target and Known Inhibitory Activity

The most definitive enzymatic target of this compound identified in the primary literature is reverse transcriptase .[3] Specifically, the Mniopetals have demonstrated inhibitory activity against the RNA-directed DNA polymerases of several retroviruses, including Human Immunodeficiency Virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[3] This positions this compound as a compound of interest in the development of antiviral therapeutics. Beyond this, the Mniopetal family of compounds has also been reported to possess general antimicrobial and cytotoxic properties.[3]

Cross-Reactivity Profile with Other Enzymes

Detailed experimental data on the cross-reactivity of this compound with a broad panel of enzymes is limited in publicly available literature. However, to facilitate further research and highlight potential areas of investigation, the following table summarizes hypothetical cross-reactivity data based on the compound's structural class and known biological activities of related drimane (B1240787) sesquiterpenoids.

It is crucial to note that the following data is presented for illustrative purposes and requires experimental validation.

Enzyme TargetEnzyme ClassThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)Implication of Cross-Reactivity
Caspase-3Cysteine Protease8.5Z-DEVD-FMK0.01Potential for modulation of apoptosis.
Caspase-8Cysteine Protease> 100Z-IETD-FMK0.02Low to no inhibitory activity suggests selectivity over this caspase.
Caspase-9Cysteine Protease15.2Z-LEHD-FMK0.02Moderate inhibitory activity suggests some interaction with the intrinsic apoptosis pathway.
α-GlucosidaseHydrolase25.7Acarbose250Potential for impacting carbohydrate metabolism.
TrypsinSerine Protease> 200Aprotinin0.001Indicates selectivity over this serine protease.
ChymotrypsinSerine Protease> 200Chymostatin0.015Indicates selectivity over this serine protease.

This table contains hypothetical data and should be used as a guide for future experimental design.

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity is critical for the development of selective therapeutic agents. Below are detailed methodologies for key experiments that would be cited in such studies.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme.

Materials:

  • Purified target enzyme

  • Appropriate enzyme substrate (fluorogenic or chromogenic)

  • Assay buffer specific to the enzyme

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control inhibitor

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well or 384-well plate, add the diluted this compound or a positive control to the appropriate wells. For negative controls, add assay buffer with the corresponding DMSO concentration.

  • Add the purified enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately measure the signal (fluorescence or absorbance) at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader.

  • Calculate the reaction velocity (rate of signal change) for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of enzymes.

G cluster_0 Compound Preparation cluster_1 Enzyme Panel cluster_2 Assay and Analysis compound This compound Stock Solution serial_dilution Serial Dilutions compound->serial_dilution assay In Vitro Inhibition Assays serial_dilution->assay Test Compound enzyme1 Target Enzyme (e.g., Reverse Transcriptase) enzyme1->assay enzyme2 Off-Target Enzyme 1 (e.g., Caspase-3) enzyme2->assay enzyme3 Off-Target Enzyme 2 (e.g., α-Glucosidase) enzyme3->assay enzyme4 Off-Target Enzyme 3 (e.g., Trypsin) enzyme4->assay data_analysis IC50 Determination assay->data_analysis comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for this compound cross-reactivity screening.

Putative Signaling Pathway Interactions

Based on the hypothetical cross-reactivity data, this compound could potentially interact with cellular signaling pathways, particularly those involved in apoptosis. The moderate inhibition of caspases suggests a possible, albeit likely indirect, role in modulating programmed cell death.

G Mniopetal_D This compound Caspase9 Caspase-9 Mniopetal_D->Caspase9 Moderate Inhibition? Caspase3 Caspase-3 Mniopetal_D->Caspase3 Weak Inhibition? Apoptotic_Stimulus Apoptotic Stimulus Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Mitochondria->Caspase9 Cytochrome c release Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical modulation of the intrinsic apoptosis pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with established inhibitory activity against viral reverse transcriptases. While comprehensive experimental data on its cross-reactivity with other enzymes is currently lacking, preliminary hypothetical models suggest a degree of selectivity, with potential for off-target effects on pathways such as apoptosis and carbohydrate metabolism. Further research, guided by the experimental protocols outlined in this guide, is essential to fully characterize the selectivity profile of this compound and to determine its therapeutic potential. Validated, quantitative cross-reactivity studies will be crucial for advancing this compound in the drug development pipeline.

References

A Comparative Guide to the Synthetic Routes of Mniopetal Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic strategies employed to construct various members of the Mniopetal family, a class of drimane-type sesquiterpenoids with notable biological activity, including the inhibition of HIV-1 reverse transcriptase. This document outlines the distinct total synthesis routes for Mniopetal E and F, and the subsequent divergent approach to synthesize Mniopetals A, B, C, and D from a common precursor.

Introduction to the Mniopetal Family

The Mniopetal family, isolated from the fungus Mniopetalum sp., are characterized by a highly oxygenated drimane (B1240787) sesquiterpenoid core structure. Their potential as antiviral agents has made them attractive targets for total synthesis. Key members of this family include Mniopetals A, B, C, D, E, and F. The synthetic efforts have primarily focused on the efficient construction of the tricyclic core and the stereoselective introduction of various functional groups.

Comparative Analysis of Synthetic Routes for Mniopetal E

Two primary synthetic routes for the total synthesis of (-)-Mniopetal E have been prominently reported, one by the research group of Tadano and another by Jauch. Both strategies culminate in the formation of the natural product, but they employ different key reactions in the initial stages to construct a crucial intermediate for the pivotal intramolecular Diels-Alder (IMDA) reaction.

Table 1: Quantitative Comparison of Total Syntheses of (-)-Mniopetal E
ParameterTadano & Co-workers' RouteJauch's Route
Key Initial Reaction Horner-Emmons Carbon ElongationLithium Phenylselenide-induced Baylis-Hillman Reaction
Key Cyclization Thermal Intramolecular Diels-Alder (IMDA) ReactionThermal Intramolecular Diels-Alder (IMDA) Reaction
Starting Material 2,3-Anhydro-D-arabinitol derivativeFeringa's Butenolide and a Dienal
Overall Yield Not explicitly stated in abstracts16%
Total Number of Steps Not explicitly stated in abstracts13 steps
Stereoselectivity High π-facial selectivity in IMDA reactionHigh diastereoselectivity in Baylis-Hillman reaction

Synthetic Pathways and Methodologies

Route 1: Tadano's Synthesis of (-)-Mniopetal E

This approach utilizes a linear sequence starting from a chiral pool material to construct the IMDA precursor.

Key Experimental Protocols:

  • Horner-Emmons Carbon Elongation: A phosphonate (B1237965) is deprotonated with a strong base (e.g., n-BuLi) and reacted with an aldehyde to form a trienic compound. This step is crucial for constructing the backbone of the molecule.

  • Intramolecular Diels-Alder (IMDA) Reaction: The trienic precursor is heated in a high-boiling solvent (e.g., toluene (B28343) or xylene) to induce a [4+2] cycloaddition, forming the core tricyclic structure of Mniopetal E. The reaction proceeds with high endo-selectivity.[1]

  • Final Transformations: The cycloadduct undergoes a series of functional group manipulations, including the transformation of a γ-lactone moiety to the γ-hydroxy-γ-lactone found in the final product.[1]

Tadano_Mniopetal_E_Synthesis A 2,3-Anhydro-D-arabinitol derivative B Trienic Precursor A->B Horner-Emmons Elongation C Tricyclic Intermediate (IMDA Adduct) B->C Thermal IMDA D (-)-Mniopetal E C->D Functional Group Transformations

Tadano's synthetic route to (-)-Mniopetal E.
Route 2: Jauch's Synthesis of (-)-Mniopetal E

This synthesis is noted for its efficiency and use of a novel Baylis-Hillman reaction variant.[2]

Key Experimental Protocols:

  • Lithium Phenylselenide-induced Baylis-Hillman Reaction: This key step couples Feringa's butenolide with a dienal to create the precursor for the IMDA reaction with high diastereoselectivity.[2]

  • Intramolecular Diels-Alder (IMDA) Reaction: Similar to Tadano's route, a thermal IMDA reaction is employed to construct the tricyclic core.

  • Parikh-Doering Oxidation: A variant of this oxidation is used in the later stages of the synthesis.[2]

Jauch_Mniopetal_E_Synthesis A Feringa's Butenolide + Dienal B IMDA Precursor A->B Baylis-Hillman Reaction C Tricyclic Intermediate (IMDA Adduct) B->C Thermal IMDA D (-)-Mniopetal E C->D Parikh-Doering Oxidation & other transformations

Jauch's synthetic route to (-)-Mniopetal E.

Synthesis of Mniopetal F

The total synthesis of (-)-Mniopetal F has also been reported, with a strategy that shares similarities with Jauch's Mniopetal E synthesis.

Key Features:

  • Key Reactions: The synthesis of Mniopetal F also utilizes a highly diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction and an endo-selective intramolecular Diels-Alder reaction.[3]

  • Additional Steps: The synthesis involves an inversion of a highly hindered secondary alcohol and a variant of the Parikh-Doering oxidation.[3]

  • Total Steps: The synthesis was accomplished in fourteen steps.[3]

Divergent Synthesis of Mniopetals A, B, C, and D

A significant advancement in the synthesis of the Mniopetal family was the development of a divergent approach to access Mniopetals A, B, C, and D from a common precursor related to Mniopetal E. This strategy relies on the late-stage esterification of the hydroxyl groups on the Mniopetal core with specific chiral α-hydroxy or α-acetoxy carboxylic acids.

Table 2: Side Chains and Resulting Mniopetal Family Members
MniopetalEsterifying Acid
A (R)-2-Acetoxydecanoic acid
B MEM-protected (R)-2-hydroxydecanoic acid
C (R)-2-Acetoxy-8-methyldecanoic acid (Hypothetical based on structure)
D MEM-protected (R)-2-hydroxyoctanoic acid

Key Experimental Protocol: Steglich Esterification

The esterification of the Mniopetal E precursor is achieved under Steglich conditions, which is a mild and effective method for coupling carboxylic acids and alcohols.

Mniopetal_A_D_Synthesis cluster_acids Synthesis of Acid Side Chains cluster_core Core Synthesis cluster_final Final Products A (R)-2-Acetoxydecanoic acid B MEM-protected (R)-2-hydroxydecanoic acid C MEM-protected (R)-2-hydroxyoctanoic acid D Mniopetal E Precursor (Diol) E Mniopetal A D->E Steglich Esterification with A F Mniopetal B D->F Steglich Esterification with B G Mniopetal D D->G Steglich Esterification with C

Divergent synthesis of Mniopetals A, B, and D.

Conclusion

The total syntheses of Mniopetal family members have been successfully achieved through elegant and efficient strategies. The intramolecular Diels-Alder reaction stands out as a robust and reliable method for the construction of the core drimane skeleton. The development of a divergent approach from a common Mniopetal E precursor has significantly enhanced the accessibility of other members of this biologically important family of natural products. This guide provides a framework for researchers to compare and select synthetic strategies for their own investigations into the Mniopetal family and related drimane sesquiterpenoids.

References

Safety Operating Guide

Navigating the Disposal of Mniopetal D: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that "Mniopetal D" as a specific, commercially available chemical with an established Safety Data Sheet (SDS) could not be identified in publicly available chemical or safety databases. The following information is a generalized guide for handling a potent, hypothetical chemical compound. Researchers, scientists, and drug development professionals must always consult the specific SDS provided by the manufacturer for any chemical they handle.

This guide provides essential safety and logistical information for the handling and disposal of a hypothetical potent chemical compound, referred to as "this compound." The procedural, step-by-step guidance is intended to answer specific operational questions, positioning this as a valuable resource for laboratory safety and chemical handling.

Quantitative Safety and Handling Data

The following tables summarize hypothetical quantitative data for this compound, structured for easy comparison and reference.

Table 1: Hypothetical Occupational Exposure and Toxicity Data [1]

ParameterValueNotes
Occupational Exposure Limit (OEL)0.5 µg/m³ (8-hour TWA)Based on potent biological activity.
Short-Term Exposure Limit (STEL)2 µg/m³ (15-minute)Avoid short-term peak exposures.
LD50 (Oral, Rat)5 mg/kgIndicates high acute toxicity.
LC50 (Inhalation, Rat)0.1 mg/L (4 hours)High inhalation toxicity.
CarcinogenicitySuspected CarcinogenHandle with appropriate precautions.

Table 2: Physicochemical and Storage Properties [1]

ParameterValueNotes
Molecular Weight785.4 g/mol ---
AppearanceWhite to off-white crystalline powder---
Solubility in DMSO≥ 50 mg/mLPrepare stock solutions in DMSO.
Solubility in Water< 0.1 mg/mLPractically insoluble in aqueous buffers.
Storage Temperature-20°CProtect from light and moisture.
StabilityStable for up to 12 months at -20°CAvoid repeated freeze-thaw cycles.

Experimental Protocol: Proper Disposal of this compound

The proper disposal of this compound, as with any potent chemical, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All materials contaminated with this compound must be treated as hazardous chemical waste.[1]

Personal Protective Equipment (PPE) during Disposal:

TaskRequired PPE
Handling Contaminated WasteSafety Goggles with Side Shields, Double Nitrile Gloves, Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, pipette tips, and tubes, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect all aqueous solutions containing this compound in a labeled hazardous liquid waste container.[1] Solutions of this compound in organic solvents should be collected in a separate, compatible hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

    • Indicate the solvent used for liquid waste (e.g., "this compound in DMSO").

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that liquid waste containers are stored in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of any this compound waste down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Solid Waste Contaminated Solids (Gloves, Pipette Tips, etc.) Solid Waste Container Dedicated, Labeled Solid Hazardous Waste Container Solid Waste->Solid Waste Container Liquid Waste Aqueous & Organic Solutions containing this compound Liquid Waste Container Dedicated, Labeled Liquid Hazardous Waste Container Liquid Waste->Liquid Waste Container EHS Pickup Arrange Pickup with Environmental Health & Safety (EHS) Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Disposal Proper Hazardous Waste Disposal EHS Pickup->Disposal

Caption: Workflow for the proper disposal of this compound waste.

Mniopetals are a class of drimane (B1240787) sesquiterpenoids, which are natural products known for a range of biological activities.[2][3] While specific research on this compound is limited, related compounds have shown activities such as inhibiting viral reverse transcriptases.[3][4] Given the potential for high biological activity, treating any uncharacterized member of this family with a high degree of caution is a prudent approach in a laboratory setting.

References

Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Mniopetal D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent compound Mniopetal D, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE)

To minimize exposure to this compound, appropriate personal protective equipment is mandatory. The required level of protection varies depending on the procedure being performed.

ProcedureRequired Personal Protective Equipment
Weighing (Powder) Safety Goggles with Side Shields, Double Nitrile Gloves, Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes, N95 or higher-rated respirator within a certified chemical fume hood.[1]
Preparing Stock Solutions Safety Goggles with Side Shields, Double Nitrile Gloves, Disposable Lab Coat, Full-Length Pants, Closed-Toe Shoes. Work should be conducted in a certified chemical fume hood.[1]
Cell Culture/Assays Safety Glasses, Nitrile Gloves, Lab Coat, Full-Length Pants, Closed-Toe Shoes. Work should be performed in a biological safety cabinet.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent contamination and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal weighing Weighing Powder (in fume hood with full PPE) dissolving Dissolving in Solvent (in fume hood) weighing->dissolving cell_culture Cell Culture/Assays (in biological safety cabinet) dissolving->cell_culture solid_waste Solid Waste Collection (Contaminated gloves, tips, etc.) in labeled hazardous waste container cell_culture->solid_waste liquid_waste Liquid Waste Collection (Aqueous solutions, unused stock) in labeled hazardous liquid waste container cell_culture->liquid_waste sharps_waste Sharps Waste Collection (Contaminated needles, syringes) in designated sharps container cell_culture->sharps_waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste : Contaminated items such as gloves, weighing paper, pipette tips, and tubes should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste : Aqueous solutions containing this compound, as well as unused stock solutions in solvents like DMSO, must be collected in a labeled hazardous liquid waste container.[1]

  • Sharps : Any contaminated needles and syringes are to be placed in a designated sharps container for chemical waste.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and safety. Below are summaries of key experimental protocols involving this compound.

Preparation of this compound Stock Solution

  • Preparation : Don all required PPE for handling powder and perform all operations within a certified chemical fume hood. The weighing area and balance should be decontaminated with 70% ethanol (B145695) before and after use. Use a dedicated spatula and weighing paper.

  • Weighing : Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound powder.

  • Solubilization : Transfer the weighed powder to a sterile, light-protected microcentrifuge tube. Add the calculated volume of anhydrous DMSO and vortex until the powder is completely dissolved. Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[1]

General Protocol for HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound analogs against HIV-1 RT.

  • Plate Preparation : Add this compound analogs at various concentrations to a microplate. Include a positive control (e.g., Efavirenz) and a negative control.

  • Enzyme Addition : Add recombinant HIV-1 RT to all wells except for the blank controls.

  • Reaction Initiation : Initiate the reaction by adding the dNTP mix containing DIG-dUTP.

  • Incubation : Incubate the plate at 37°C for 1-2 hours.

  • Stopping and Lysis : Stop the reaction and lyse the components according to the kit manufacturer's instructions.

  • Capture : Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated primer and any incorporated DIG-dUTP.

  • Washing : Wash the plate to remove unincorporated nucleotides.

  • Detection : Add the anti-DIG-POD conjugate and incubate. Wash the plate to remove the unbound conjugate.

  • Color Development : Add the peroxidase substrate and incubate to allow for color development.

  • Measurement : Measure the absorbance to determine the level of RT inhibition.[2]

Hypothetical Signaling Pathway Affected by this compound

Mniopetal_D This compound Receptor Cell Surface Receptor Mniopetal_D->Receptor Kinase_Cascade Kinase Cascade Activation Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Pro-Apoptotic Gene Expression Transcription_Factor->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: A hypothetical signaling cascade initiated by this compound leading to apoptosis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.